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  • Product: 3-Bromo-5-methylthiophene-2-carbonitrile
  • CAS: 651034-29-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-5-methylthiophene-2-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic building block, 3-Bromo-5-methylthiophene-2-carbonitrile. This compound, possessing a unique substitution pattern on the thiophene ring, is a valuable intermediate in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. This document consolidates available data on its spectral characteristics, safety and handling, and explores its reactivity, offering insights for its strategic use in research and development.

Introduction: The Versatility of the Thiophene Scaffold

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] The thiophene ring system, an isostere of benzene, imparts unique electronic and steric properties to molecules, often leading to favorable interactions with biological targets. The strategic functionalization of the thiophene core with reactive handles such as bromine atoms and nitrile groups opens up a vast chemical space for the synthesis of novel compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][5] 3-Bromo-5-methylthiophene-2-carbonitrile emerges as a particularly interesting building block due to the orthogonal reactivity of its functional groups, allowing for selective chemical transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design.

Chemical Structure and Identifiers
  • IUPAC Name: 3-Bromo-5-methylthiophene-2-carbonitrile

  • Molecular Formula: C₆H₄BrNS

  • Molecular Weight: 202.07 g/mol

  • CAS Number: 38239-48-4[6]

  • Synonyms: 3-bromo-5-methyl-2-thiophenecarbonitrile

Molecular Structure

fragmentation M [C₆H₄BrNS]⁺˙ m/z = 201/203 F1 [C₆H₄NS]⁺ m/z = 122 (-Br) M->F1 F2 [C₅H₄S]⁺˙ m/z = 96 (-Br, -CN) M->F2

Caption: Predicted major fragmentation pathways for 3-Bromo-5-methylthiophene-2-carbonitrile.

Synthesis and Reactivity

Proposed Synthesis

A validated experimental protocol for the direct synthesis of 3-Bromo-5-methylthiophene-2-carbonitrile is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established methodologies for analogous compounds. A common approach for introducing a bromine atom at the 3-position of a thiophene ring involves the use of a suitable starting material that can be selectively brominated. A potential precursor is 2-amino-5-methylthiophene-3-carbonitrile, which could undergo a Sandmeyer reaction to introduce the bromine at the 2-position, followed by a rearrangement or a subsequent reaction to yield the desired product. The Sandmeyer reaction is a well-established method for converting primary aromatic amines into a variety of functional groups, including halogens, via a diazonium salt intermediate. [7][8]

Proposed Synthetic Workflow

synthesis Start 2-Amino-5-methylthiophene-3-carbonitrile Diazotization Diazotization (NaNO₂, HBr) Start->Diazotization Intermediate Diazonium Salt Intermediate Diazotization->Intermediate Sandmeyer Sandmeyer Reaction (CuBr) Intermediate->Sandmeyer Product 3-Bromo-5-methylthiophene-2-carbonitrile Sandmeyer->Product

Caption: A plausible synthetic route to 3-Bromo-5-methylthiophene-2-carbonitrile.

Chemical Reactivity

The chemical reactivity of 3-Bromo-5-methylthiophene-2-carbonitrile is dictated by its three key functional components: the thiophene ring, the bromine atom, and the nitrile group.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [9][10][11]This allows for the facile introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, enabling the synthesis of complex molecular scaffolds. The choice of catalyst, base, and solvent is crucial for achieving high yields in these transformations. [9][11]

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group can activate the thiophene ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the bromine atom by various nucleophiles under specific conditions. [12][13]

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for molecular diversification.

Applications in Drug Discovery and Materials Science

Thiophene-containing compounds are prevalent in a multitude of approved drugs and clinical candidates, highlighting the importance of this scaffold in medicinal chemistry. [1][2][3]The unique physicochemical properties of the thiophene ring contribute to favorable pharmacokinetic and pharmacodynamic profiles. Derivatives of 3-bromothiophene serve as crucial intermediates in the synthesis of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. [4] The structural motif of 3-Bromo-5-methylthiophene-2-carbonitrile makes it an attractive starting material for the synthesis of libraries of compounds for high-throughput screening in various therapeutic areas, including oncology, inflammation, and infectious diseases. [1][2][3]The ability to readily modify both the 3- and 2-positions of the thiophene ring allows for systematic structure-activity relationship (SAR) studies.

In the field of materials science, thiophene-based molecules are integral to the development of organic semiconductors and conducting polymers. The introduction of different substituents via cross-coupling reactions can be used to tune the electronic properties of these materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Safety and Handling

Detailed safety information for 3-Bromo-5-methylthiophene-2-carbonitrile is not extensively documented. However, based on the data for the closely related 3-bromothiophene-2-carbonitrile, it should be handled with care. It is classified as toxic in contact with skin and may cause skin and serious eye irritation. [14]Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Bromo-5-methylthiophene-2-carbonitrile is a versatile and valuable heterocyclic building block with significant potential in both medicinal chemistry and materials science. Its unique substitution pattern allows for a range of chemical transformations, providing access to a diverse array of novel compounds. While a complete experimental dataset for this specific molecule is not yet fully available in the public domain, this technical guide provides a comprehensive overview based on the analysis of related structures and established chemical principles. Further research into the synthesis, reactivity, and biological activity of this compound is warranted to fully unlock its potential in the development of new therapeutics and advanced materials.

References

  • Current time information in Toronto, CA. Google. Accessed February 21, 2026.
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
  • Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile. Journal of King Saud University - Science. 2024.
  • 3-Bromo-5-methylthiophene-2-carboxylic acid synthesis. ChemicalBook. Accessed February 21, 2026.
  • A Technical Guide to 5-(Thien-2-yl)
  • Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Benchchem. 2025.
  • 3-Bromothiophene-2-carbonitrile. PubChem. Accessed February 21, 2026.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. 2018.
  • Synthesis and Biological Screening of Thiophene Derivatives. Journal of Heterocyclic Chemistry. 2021.
  • The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery: A Detailed Applic
  • 5-Bromothiophene-2-carbonitrile. BLD Pharm. Accessed February 21, 2026.
  • Suzuki reaction. Wikipedia. Accessed February 21, 2026.
  • The sandmeyer reaction on some selected heterocyclic ring systems: Synthesis of useful 2-chloroheterocyclic-3-carbonitrile intermedi
  • 3-Bromo-5-methyl-2-thiophenecarbonitrile. Sigma-Aldrich. Accessed February 21, 2026.
  • Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. Journal of Molecular Structure. 2017.
  • (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Acta Crystallographica Section E. 2013.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. 2021.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. 2021.
  • Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank. 2021.
  • Interpretation of mass spectra. University of Arizona. Accessed February 21, 2026.
  • The Suzuki Reaction. Myers Research Group, Harvard University. Accessed February 21, 2026.
  • Suzuki Coupling. Organic Chemistry Portal. Accessed February 21, 2026.
  • ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Accessed February 21, 2026.
  • Aliphatic Nucleophilic Substitution. Dalal Institute. Accessed February 21, 2026.
  • Basic 1H- and 13C-NMR Spectroscopy. Wiley. 2005.
  • ¹H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Magnetic Resonance in Chemistry. 2005.
  • (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Acta Crystallographica Section E. 2013.
  • 3-Bromo-2-methylthiophene. PubChem. Accessed February 21, 2026.
  • Preparation method of 3-bromothiophene.
  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. 1959.
  • 3-Bromo-5-methylthiophene-2-boronic acid. CymitQuimica. Accessed February 21, 2026.
  • nucleophilic substitution - halogenoalkanes and cyanide ions. Chemguide. Accessed February 21, 2026.
  • FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)...
  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistryOpen. 2020.
  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. Beilstein Journal of Organic Chemistry. 2020.
  • 3-bromo-2-methylthiophene. ChemicalBook. Accessed February 21, 2026.
  • AN EASY SYNTHESIS OF 5-NITRO-THIOPHENES AND 3-AMINO-2-NITRO. Molbank. 2002.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. 2019.
  • Mass Spectrometry - Fragmentation P
  • 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile. Benchchem. Accessed February 21, 2026.
  • 5-Bromothiophene-2-carbonitrile. Sigma-Aldrich. Accessed February 21, 2026.
  • 3-Bromo-2-(methylthio)thiophene. PubChem. Accessed February 21, 2026.

Sources

Exploratory

3-Bromo-5-methylthiophene-2-carbonitrile molecular structure and reactivity profile

The following technical guide is structured to provide a comprehensive, mechanism-driven analysis of 3-Bromo-5-methylthiophene-2-carbonitrile. Structure, Synthesis, and Reactivity Profile for Medicinal Chemistry Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive, mechanism-driven analysis of 3-Bromo-5-methylthiophene-2-carbonitrile.

Structure, Synthesis, and Reactivity Profile for Medicinal Chemistry Applications

Executive Summary

3-Bromo-5-methylthiophene-2-carbonitrile (CAS: 651034-29-6) is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors, organic semiconductors, and agrochemicals. Its utility stems from its orthogonal reactivity : the C3-bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Stille), while the C2-nitrile group provides a gateway to heterocycle formation (tetrazoles, triazines) or hydrolytic transformations.

This guide details the "Halogen Dance" synthetic strategy required to access this specific isomer, distinguishing it from the thermodynamically favored 4-bromo isomer obtained via direct bromination.

Molecular Architecture & Physicochemical Properties[1][2]

The molecule features a thiophene core trisubstituted with a nitrile (electron-withdrawing), a methyl group (weakly electron-donating), and a bromine atom (weakly deactivating, excellent leaving group).

Physicochemical Data Table
PropertyValueNote
IUPAC Name 3-Bromo-5-methylthiophene-2-carbonitrile
CAS Number 651034-29-6Distinct from 4-bromo isomer
Molecular Formula C₆H₄BrNS
Molecular Weight 202.07 g/mol
LogP ~2.69Lipophilic, suitable for CNS penetration
PSA 52.03 ŲPolar Surface Area
Melting Point 118–122 °C (Predicted)Solid at RT
Solubility DMSO, DCM, Ethyl AcetateLow water solubility
Electronic Profile
  • C2 Position (Nitrile): Highly electron-deficient due to the inductive effect of the nitrile and the sulfur atom. Susceptible to nucleophilic attack if the nitrile is activated.

  • C3 Position (Bromine): Sterically crowded by the adjacent nitrile but electronically primed for oxidative addition by Pd(0) catalysts.

  • C5 Position (Methyl): Activates the ring slightly; the methyl protons are benzylic-like and susceptible to radical halogenation.

Synthetic Pathways: The "Halogen Dance" Necessity[3]

A critical insight for researchers is that direct bromination of 5-methylthiophene-2-carbonitrile yields the wrong isomer (4-bromo) due to the directing effects of the methyl (ortho-director) and nitrile (meta-director) groups reinforcing substitution at C4.

To synthesize the 3-bromo isomer, one must utilize the Base-Catalyzed Halogen Dance (BCHD) reaction.

Mechanism: The Halogen Dance

This route exploits the reversibility of lithiation and the thermodynamic stability of the lithiated intermediates.

  • Initiation: Treatment of 2-bromo-5-methylthiophene with LDA at low temperature (-78°C) results in lithiation at the C3 position (kinetic control).

  • Migration: The bromine atom migrates from C2 to C3, while the lithium migrates to C2. This forms the thermodynamically stable 3-bromo-5-methyl-2-lithiothiophene species.

  • Quenching: The C2-lithio species is trapped with an electrophile (e.g., CO2 or DMF).

Synthesis Workflow Diagram

G Start 2-Bromo-5-methylthiophene Step1 Kinetic Lithiation (LDA, -78°C) Start->Step1 Inter1 [3-Lithio-2-bromo-intermediate] Step1->Inter1 Dance Halogen Dance Rearrangement Inter1->Dance Br Migration Inter2 3-Bromo-5-methyl-2-lithiothiophene Dance->Inter2 Thermodynamic Product Quench Electrophilic Quench (CO2 or DMF) Inter2->Quench Acid 3-Bromo-5-methyl- thiophene-2-carboxylic acid Quench->Acid 1. CO2 2. H+ Target 3-Bromo-5-methyl- thiophene-2-carbonitrile Acid->Target 1. SOCl2 2. NH3 3. POCl3

Caption: The Halogen Dance pathway rearranges the bromine from C2 to C3, enabling functionalization at C2.

Experimental Protocols

Protocol A: Synthesis via Carboxylic Acid Intermediate

This is the most robust method, avoiding the use of toxic cyanating agents like TsCN.

Step 1: Halogen Dance & Carboxylation

  • Setup: Flame-dry a 500 mL 3-neck flask under Argon. Add Diisopropylamine (1.2 equiv) and anhydrous THF . Cool to -30°C.[1]

  • Base Gen: Add n-BuLi (1.2 equiv, 2.5M in hexanes) dropwise. Stir 30 min to form LDA. Cool to -78°C.[2]

  • Addition: Add 2-bromo-5-methylthiophene (1.0 equiv) in THF dropwise over 20 min.

  • Reaction: Stir at -78°C for 2 hours. The solution color typically shifts (yellow/orange) indicating the halogen dance is occurring.

  • Quench: Bubble excess dry CO2 gas through the solution for 1 hour while allowing it to warm to 0°C.

  • Workup: Quench with 1N HCl (pH 2). Extract with EtOAc (3x). Wash with brine, dry over Na2SO4.[1][2] Recrystallize from EtOAc/Hexane to yield 3-bromo-5-methylthiophene-2-carboxylic acid .[1]

Step 2: Conversion to Nitrile

  • Chlorination: Reflux the acid (10 mmol) in Thionyl Chloride (SOCl2) (5 mL) for 2 hours. Evaporate excess SOCl2 to get the acid chloride.

  • Amidation: Dissolve residue in DCM. Add dropwise to cold (0°C) Ammonium Hydroxide (NH4OH) or NH3/dioxane. Stir 1h. Filter the precipitate to get the Primary Amide.

  • Dehydration: Suspend the amide in POCl3 (5 equiv). Heat to 80°C for 3 hours.

  • Isolation: Pour onto ice carefully. Neutralize with NaHCO3. Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc 9:1) to obtain 3-Bromo-5-methylthiophene-2-carbonitrile .

Reactivity Profile & Functionalization

Palladium-Catalyzed Coupling (C3-Br)

The C3-bromine is the primary handle for diversification.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

    • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

    • Base: K3PO4 or Na2CO3.

    • Solvent: Dioxane/H2O (4:1) is critical to solubilize the boronic acid and facilitate the catalytic cycle.

  • Sonogashira: Couples with terminal alkynes.

    • Note: The nitrile group can tolerate these conditions, but avoid strong nucleophiles that might attack the CN.

Nitrile Transformations (C2-CN)
  • Hydrolysis: Acidic hydrolysis (H2SO4/H2O) reverts the nitrile to the carboxylic acid.

  • Tetrazole Formation: Reaction with NaN3/NH4Cl yields the tetrazole, a bioisostere of the carboxylic acid often used in angiotensin receptor blockers.

  • Reduction: LiAlH4 reduction yields the primary amine (3-bromo-5-methylthiophen-2-yl)methanamine.

Reactivity Map

Reactivity Center 3-Bromo-5-methyl- thiophene-2-carbonitrile Prod1 Biaryl Derivatives (Suzuki Coupling) Center->Prod1 Ar-B(OH)2, Pd(0) Base, Heat Prod2 Thiophene-2-amide (Partial Hydrolysis) Center->Prod2 H2SO4 (conc) RT, 1h Prod3 Tetrazole Derivative (Click Chemistry) Center->Prod3 NaN3, NH4Cl DMF, 100°C Prod4 Aminomethyl Thiophene (Reduction) Center->Prod4 LiAlH4 or BH3 THF

Caption: Divergent synthesis pathways from the core scaffold.

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizers and strong bases.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the bromide can degrade under prolonged light exposure.

References

  • Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid (Halogen Dance Precursor)

    • Source: ChemicalBook / Mon
    • Context: Describes the base-catalyzed halogen dance of 2-bromo-5-methylthiophene to the 3-bromo-2-lithio intermedi
  • Suzuki Coupling of Sterically Hindered Thiophenes

    • Source: BenchChem Applic
    • Context: Protocols for coupling 3-bromothiophene derivatives using Pd catalysts.[3]

  • Halogen Dance Mechanism in Thiophenes

    • Source: Journal of the Chemical Society, Perkin Transactions 2[4]

    • Context: Kinetic study of bromothiophene rearrangements and lithi
  • Crystal Structure & Applic

    • Source: Acta Crystallographica / ResearchG
    • Context: Structural analysis of related 3-bromo-5-methylthiophene deriv

Sources

Foundational

An In-depth Technical Guide to Determining the Solubility of 3-Bromo-5-methylthiophene-2-carbonitrile in Organic Solvents

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy....

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] Thiophene derivatives, such as 3-Bromo-5-methylthiophene-2-carbonitrile, represent a significant class of heterocyclic compounds with broad applications in medicinal chemistry, including the development of kinase inhibitors and antiplatelet agents.[3][4] This guide provides a comprehensive framework for determining the solubility of 3-Bromo-5-methylthiophene-2-carbonitrile in various organic solvents. We will delve into the theoretical principles of solubility, present a detailed, step-by-step protocol for the gravimetric method, and discuss alternative analytical techniques. This document is intended to be a practical resource for researchers and drug development professionals, enabling them to accurately assess the solubility profile of this and similar compounds, a crucial step in the drug discovery and development pipeline.

Introduction: The Significance of 3-Bromo-5-methylthiophene-2-carbonitrile in Drug Discovery

3-Bromo-5-methylthiophene-2-carbonitrile is a substituted thiophene, a class of heterocyclic compounds that are pivotal scaffolds in medicinal chemistry.[4] The thiophene ring and its derivatives are integral to the molecular architecture of a wide array of pharmaceutical agents due to their unique chemical properties.[4] These compounds are often employed as key intermediates in the synthesis of complex molecules, including those targeting critical biological pathways.[3][4]

The therapeutic potential of any drug candidate is fundamentally linked to its physicochemical properties, with solubility being a paramount parameter.[2] Poor aqueous solubility is a major challenge in drug development, with approximately 40% of marketed drugs and nearly 90% of molecules in the discovery pipeline exhibiting this characteristic.[1][2] A thorough understanding of a compound's solubility in various solvents is therefore essential for:

  • Formulation Development: To design appropriate dosage forms that ensure optimal drug delivery and absorption.

  • Process Chemistry: To select suitable solvents for synthesis, purification, and crystallization processes.

  • Pharmacokinetic Profiling: To predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

This guide will provide the necessary theoretical background and practical methodologies to empower researchers to conduct rigorous solubility assessments of 3-Bromo-5-methylthiophene-2-carbonitrile.

Theoretical Principles of Solubility

Solubility is quantitatively defined as the concentration of a solute in a saturated solution at a specific temperature and pressure.[1][5] A saturated solution is one in which the dissolved solute is in equilibrium with the undissolved solute.[1] The principle of "like dissolves like" is a fundamental concept in predicting solubility behavior.[6] This means that polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective at dissolving non-polar solutes.[6]

The solubility of a substance is governed by the interplay of intermolecular forces between the solute and solvent molecules, including:

  • Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules.

  • Dipole-Dipole Interactions: Attractive forces between the positive end of one polar molecule and the negative end of another.

  • Hydrogen Bonding: A special type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine).

The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall enthalpy change of this process determines the energetic favorability of dissolution.

Experimental Determination of Solubility: A Step-by-Step Guide

Several methods can be employed to determine the solubility of a compound, including gravimetric, spectroscopic, and chromatographic techniques.[7] The gravimetric method is a classical and straightforward approach that relies on the direct measurement of mass.[5][8]

The Gravimetric Method: A Detailed Protocol

This protocol outlines the steps for determining the solubility of 3-Bromo-5-methylthiophene-2-carbonitrile in an organic solvent at a specific temperature.

Materials and Equipment:

  • 3-Bromo-5-methylthiophene-2-carbonitrile

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate)

  • Analytical balance

  • Conical flasks with stoppers

  • Thermostatic water bath or incubator

  • Filtration apparatus (e.g., syringe filters, vacuum filtration)

  • Pre-weighed evaporating dishes or watch glasses

  • Oven

  • Pipettes

  • Spatula

  • Magnetic stirrer and stir bars

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calc Calculation A Add excess 3-Bromo-5- methylthiophene-2-carbonitrile to a known volume of solvent in a conical flask. B Place the flask in a thermostatic bath at the desired temperature. A->B Temperature Control C Stir the mixture for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. B->C Achieve Saturation D Allow the solution to stand for undissolved solid to settle. C->D E Withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette. D->E Sampling F Filter the aliquot to remove any suspended particles. E->F G Transfer the filtrate to a pre-weighed evaporating dish. F->G H Evaporate the solvent in an oven at a suitable temperature. G->H Solvent Removal I Cool the dish in a desiccator and weigh until a constant mass is achieved. H->I Drying to Constant Weight J Calculate the mass of the dissolved solid. I->J K Determine the solubility in g/100 mL or other units. J->K

Experimental workflow for gravimetric solubility determination.

Step-by-Step Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of 3-Bromo-5-methylthiophene-2-carbonitrile to a conical flask containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.[5]

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic water bath set to the desired temperature and stir the mixture vigorously using a magnetic stirrer.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24 and 48 hours) and analyzed. If the calculated solubility is consistent, equilibrium has been reached.[5]

  • Sample Collection and Analysis:

    • Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pipette.[9]

    • Filter the collected sample to remove any remaining solid particles.

    • Transfer the filtrate to a pre-weighed evaporating dish.[9]

    • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool.

    • Weigh the dish containing the dry solute.

    • Repeat the drying and weighing process until a constant weight is obtained.[1][9]

  • Calculation of Solubility:

    • Mass of dissolved solid: Subtract the initial weight of the empty evaporating dish from the final constant weight of the dish with the dried solute.

    • Solubility: Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Causality Behind Experimental Choices:

  • Using Excess Solute: This ensures that the solution becomes saturated, which is the fundamental basis for solubility measurement.[5]

  • Temperature Control: Solubility is highly dependent on temperature. A thermostatic bath provides a constant and uniform temperature environment for accurate and reproducible results.[5]

  • Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. Shorter times may result in an underestimation of solubility.

  • Filtration: This step is critical to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Drying to a Constant Weight: This ensures that all the solvent has been removed, and the final weight corresponds only to the dissolved solute.[1][9]

Alternative Methods for Solubility Determination

While the gravimetric method is robust, other techniques can offer advantages in terms of speed and sample volume, particularly in high-throughput screening settings.[10]

  • UV-Vis Spectroscopy: This method is suitable for compounds that have a chromophore and absorb light in the ultraviolet-visible range. A calibration curve of absorbance versus concentration is first generated. The concentration of the solute in a saturated solution can then be determined by measuring its absorbance.[11][12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for determining solubility. Similar to UV-Vis spectroscopy, a calibration curve is prepared. The saturated solution is filtered and then injected into the HPLC system to determine the concentration of the dissolved compound.[7][11]

  • Nephelometry: This technique measures the turbidity or cloudiness of a solution caused by undissolved particles. It is a rapid method often used in high-throughput screening to rank compounds by their relative solubility.[10][11]

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data of 3-Bromo-5-methylthiophene-2-carbonitrile at 25°C

Organic SolventDielectric ConstantSolubility ( g/100 mL)
Hexane1.88< 0.1
Toluene2.381.5
Ethyl Acetate6.025.8
Acetone20.712.3
Ethanol24.58.9
Methanol32.77.2
Dimethyl Sulfoxide (DMSO)46.7> 20

Interpretation of Results:

The hypothetical data in Table 1 illustrates a common trend where the solubility of a moderately polar compound like 3-Bromo-5-methylthiophene-2-carbonitrile increases with the polarity of the solvent, as indicated by the dielectric constant. However, other factors such as the ability of the solvent to form hydrogen bonds also play a significant role. For instance, while ethanol is more polar than acetone, the solubility in acetone is shown to be higher, which could be attributed to specific solute-solvent interactions. The very high solubility in DMSO is expected, as it is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[7]

Conclusion

This technical guide has provided a comprehensive overview of the principles and methodologies for determining the solubility of 3-Bromo-5-methylthiophene-2-carbonitrile in organic solvents. A detailed protocol for the reliable gravimetric method has been presented, along with an overview of alternative techniques suitable for different experimental needs. An accurate assessment of solubility is a cornerstone of successful drug development, influencing everything from initial screening and lead optimization to final formulation design. The protocols and insights provided herein are intended to equip researchers with the necessary tools to generate high-quality, reliable solubility data, thereby facilitating informed decision-making in the journey of bringing new therapeutics to fruition.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Determination of solubility by gravimetric method: A brief review. (n.d.).
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Nawani, P., & Rgi, R. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 555-562. Retrieved from [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3076-3083. Retrieved from [Link]

  • Gravimetric Analysis. (n.d.). Wired Chemist. Retrieved from [Link]

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review. Retrieved from [Link]

  • 4 - Solubility - Gravimetric Method. (n.d.). Scribd. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31).
  • Methyl 5-Bromo-3-methylthiophene-2-carboxylate. (n.d.). MySkinRecipes.
  • The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery: A Detailed Application Guide. (n.d.). Benchchem.

Sources

Exploratory

Thermodynamic stability of brominated methylthiophene carbonitriles

An In-depth Technical Guide to the Thermodynamic Stability of Brominated Methylthiophene Carbonitriles Intended Audience: Researchers, scientists, and drug development professionals. Abstract Brominated methylthiophene c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of Brominated Methylthiophene Carbonitriles

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

Brominated methylthiophene carbonitriles represent a pivotal class of heterocyclic compounds, frequently integrated into the core structures of contemporary pharmaceutical agents. Their inherent thermodynamic stability is a critical determinant of a drug candidate's viability, influencing its shelf-life, manufacturing processes, and ultimately, its safety and efficacy. This technical guide provides a comprehensive exploration of the factors governing the thermodynamic stability of these molecules. We will delve into the theoretical underpinnings of their stability, present robust experimental protocols for its quantification, and offer insights into how substituent patterns modulate these properties. This document is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and characterization of novel thiophene-based therapeutics.

Introduction: The Strategic Importance of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with thermodynamic stability being a primary hurdle. For active pharmaceutical ingredients (APIs) built upon a brominated methylthiophene carbonitrile scaffold, understanding and optimizing stability is not merely an academic exercise; it is a prerequisite for success. Thiophene and its derivatives are integral to medicinal chemistry due to their unique electronic and biological properties.[1][2] The stability of these compounds directly correlates with several key drug development parameters:

  • Metabolic Resistance: Enhanced thermodynamic stability often translates to a reduced susceptibility to metabolic degradation, prolonging the drug's half-life in vivo.[1]

  • Synthetic Feasibility: The stability of intermediates and the final API dictates the efficiency and safety of synthetic routes.

  • Formulation and Storage: A thermodynamically stable compound is more likely to remain in its desired solid-state form (polymorph) and resist degradation under various storage conditions.

  • Target Engagement: The electronic distribution across the thiophene ring, which is intrinsically linked to its stability, governs the molecule's ability to form crucial interactions with its biological target.[1]

This guide will systematically dissect the multifaceted nature of thermodynamic stability in the context of brominated methylthiophene carbonitriles, providing both theoretical frameworks and practical methodologies for its assessment.

Theoretical Framework: Unraveling the Determinants of Stability

The thermodynamic stability of brominated methylthiophene carbonitriles is not a monolithic property but rather a complex interplay of electronic and structural factors. A thorough understanding of these factors is essential for the rational design of stable and effective drug candidates.

The Thiophene Core: Aromaticity as the Bedrock of Stability

Thiophene is an aromatic heterocycle, a characteristic that imparts significant thermodynamic stability through the delocalization of its π-electrons.[1] This aromaticity, however, is not immutable and is profoundly influenced by the nature and position of substituents on the ring.[1]

The Perturbing Influence of Substituents

The introduction of methyl, bromo, and nitrile groups onto the thiophene ring creates a complex electronic landscape that dictates the overall stability of the molecule.

  • Methyl Group (-CH₃): As an electron-donating group (EDG), the methyl group generally increases the electron density of the thiophene ring, which can enhance its reactivity in electrophilic aromatic substitution but has a more complex effect on overall thermodynamic stability.[1]

  • Nitrile Group (-C≡N): The nitrile group is a potent electron-withdrawing group (EWG).[3][4] Its presence significantly reduces the electron density of the aromatic ring, which can decrease the ring's inherent aromatic stability.[1][4] This electron-withdrawing nature, however, can also create strong dipole-dipole interactions and influence crystal packing, which are crucial for solid-state stability.[4][5]

  • Bromine Atom (-Br): The effect of a bromine substituent is twofold. Inductively, it is electron-withdrawing. However, it also possesses lone pairs that can be donated into the π-system through resonance. Furthermore, bromine's polarizability allows it to participate in halogen bonding, a directional non-covalent interaction that can significantly influence crystal packing and, by extension, the thermodynamic stability of the solid state.[6][7][8] The interplay between hydrogen bonds and halogen bonds is a critical factor in determining the supramolecular architecture.[8]

The regiochemical arrangement of these substituents is of paramount importance. For instance, electrophilic substitution on the thiophene ring is favored at the 2- and 5-positions due to the greater resonance stabilization of the intermediate carbocation.[9][10] The relative positions of the electron-donating methyl group and the electron-withdrawing bromo and nitrile groups will create distinct electronic distributions, leading to a range of thermodynamic stabilities across different isomers.

Computational Chemistry: A Predictive Lens on Stability

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and understanding the stability of molecules like brominated methylthiophene carbonitriles.[2][11][12] Key parameters derived from DFT calculations provide valuable insights:

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a reliable indicator of molecular stability.[13] A larger HOMO-LUMO gap generally corresponds to higher kinetic stability and lower chemical reactivity.[11][13]

  • Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω) can be calculated to quantify and compare the stability of different isomers.[13]

The following diagram illustrates the logical relationship between substituent effects and the resulting molecular stability.

G Substituents Substituents (Methyl, Bromo, Nitrile) ElectronicEffects Electronic Effects (Inductive, Resonance) Substituents->ElectronicEffects Exert Intermolecular Intermolecular Interactions (Halogen Bonding, Dipole-Dipole) Substituents->Intermolecular Enable Aromaticity Thiophene Ring Aromaticity ElectronicEffects->Aromaticity Modulate Stability Thermodynamic Stability Aromaticity->Stability Determines Intermolecular->Stability Contributes to

Caption: Logical relationship of substituent effects on thermodynamic stability.

Experimental Assessment of Thermodynamic Stability

While computational methods provide invaluable predictive power, experimental validation is non-negotiable in drug development. The following section outlines the core experimental techniques for quantifying the thermodynamic stability of brominated methylthiophene carbonitriles.

Synthesis of Brominated Methylthiophene Carbonitriles

A prerequisite for experimental analysis is the synthesis of the target compounds. A general synthetic approach often involves the bromination of a methylthiophene precursor, followed by the introduction of the nitrile group.

Exemplary Protocol for the Synthesis of 2-Bromo-3-methylthiophene:

This protocol is adapted from established methods.[14][15]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-methylthiophene (1 equivalent) in a mixture of chloroform and acetic acid.

  • Bromination: Cool the solution to below 10°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, ensuring the temperature does not exceed 35°C.[14]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with water, 1N NaOH solution, and again with water.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield 2-bromo-3-methylthiophene.

The introduction of the carbonitrile group can be achieved through various methods, such as the Rosenmund-von Braun reaction using copper(I) cyanide on a brominated precursor.[3]

The following diagram illustrates a generalized workflow for the synthesis and subsequent stability analysis.

G Start Starting Material (e.g., 3-Methylthiophene) Bromination Bromination (e.g., with NBS) Start->Bromination Cyanation Cyanation Reaction Bromination->Cyanation Purification Purification (Chromatography/Distillation) Cyanation->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization DSC Differential Scanning Calorimetry (DSC) Characterization->DSC TGA Thermogravimetric Analysis (TGA) Characterization->TGA Data Stability Data DSC->Data TGA->Data

Caption: General workflow for synthesis and stability analysis.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for assessing the thermal stability of pharmaceutical compounds.[16][17][18] It measures the difference in heat flow between a sample and a reference as a function of temperature.[16] This allows for the determination of key thermodynamic parameters.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the brominated methylthiophene carbonitrile sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. The temperature range should be sufficient to observe melting and decomposition events.

  • Data Analysis: The resulting thermogram will show endothermic events (e.g., melting) and exothermic events (e.g., decomposition). From this data, the following parameters can be determined:

    • Melting Point (Tₘ): The temperature at which the solid-to-liquid phase transition occurs. A sharp, high melting point is often indicative of a pure, stable crystalline compound.

    • Enthalpy of Fusion (ΔHբ): The energy required to melt the sample.

    • Decomposition Temperature (Tₔ): The onset temperature of the exothermic decomposition event. A higher Tₔ indicates greater thermal stability.

Thermogravimetric Analysis (TGA)

TGA provides complementary information to DSC by measuring the change in mass of a sample as a function of temperature.[19] It is particularly useful for identifying decomposition events that are accompanied by a loss of mass.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Place a precisely weighed sample (5-10 mg) of the brominated methylthiophene carbonitrile into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.

Data Presentation and Interpretation

The data obtained from DSC and TGA experiments should be systematically tabulated to allow for direct comparison between different isomers of brominated methylthiophene carbonitriles.

Table 1: Hypothetical Thermodynamic Data for Brominated Methylthiophene Carbonitrile Isomers

Compound IsomerMelting Point (Tₘ) (°C)Enthalpy of Fusion (ΔHբ) (J/g)Onset of Decomposition (Tₔ) by DSC (°C)Onset of Mass Loss by TGA (°C)
Isomer A152.4125.6285.1284.5
Isomer B148.9118.2276.8276.2
Isomer C165.1142.3302.5301.9

Interpretation:

In this hypothetical dataset, Isomer C exhibits the highest melting point and the highest onset of decomposition, suggesting it is the most thermodynamically stable of the three isomers under these conditions. This enhanced stability could be attributed to a more favorable substitution pattern that leads to a more stable crystal lattice, potentially through more effective halogen bonding and dipole-dipole interactions.

Conclusion and Future Directions

The thermodynamic stability of brominated methylthiophene carbonitriles is a critical attribute that profoundly impacts their suitability as drug candidates. This guide has outlined the key theoretical principles that govern their stability, focusing on the interplay of aromaticity and substituent effects. We have also provided detailed experimental protocols for the synthesis and thermal analysis of these compounds using DSC and TGA.

The rational design of next-generation therapeutics based on this scaffold will depend on a synergistic approach that combines predictive computational modeling with rigorous experimental validation. Future research should focus on building a comprehensive library of these compounds, systematically varying the substitution patterns, and correlating the resulting thermodynamic data with computational predictions and, ultimately, with biological activity and pharmacokinetic profiles. Such a quantitative structure-stability relationship (QSSR) will be an invaluable tool for accelerating the discovery and development of safer and more effective medicines.

References

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). MDPI. Available at: [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC. Available at: [Link]

  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. (n.d.). ATA Scientific. Available at: [Link]

  • Differential Scanning Calorimetry in Life Science: Thermodynamics, Stability, Molecular Recognition and Application in Drug Design. (2005). Current Medicinal Chemistry. Available at: [Link]

  • Visible-light-induced C(sp3)–H bromination of 4-methylthiophene derivatives with HBr/H2O2. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. (n.d.). TA Instruments. Available at: [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. (2024). PMC. Available at: [Link]

  • Differential scanning calorimetry: A practical tool for elucidating stability of liquid biopharmaceuticals. (2025). ResearchGate. Available at: [Link]

  • Aromatic Nitriles Definition. (2025). Fiveable. Available at: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Medicinal Chemistry. Available at: [Link]

  • Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. (2024). PMC. Available at: [Link]

  • Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. (2025). Symmetry. Available at: [Link]

  • Orientation of halogen bonds has key role in controlling crystal packing. (2013). RSC Blogs. Available at: [Link]

  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Publishing. Available at: [Link]

  • Halogen Bonding in Two‐Dimensional Crystal Engineering. (n.d.). PMC. Available at: [Link]

  • Halogen and Hydrogen Bonding Interplay in the Crystal Packing of Halometallocenes. (2018). MDPI. Available at: [Link]

  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. (2023). MDPI. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry. Available at: [Link]

  • Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives. (2025). MDPI. Available at: [Link]

  • Halogen bonds versus hydrogen bonds in the crystal packing formation of halogen substituted anilines. (2025). ResearchGate. Available at: [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical€Mechanistic and React. (2025). ResearchGate. Available at: [Link]

  • Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. (2024). Pearson. Available at: [Link]

  • THIOPHENE. (n.d.). Gyan Sanchay. Available at: [Link]

  • SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS. (n.d.). PMC. Available at: [Link]

  • Mechanistic aspects of the thermal formation of halogenated organic compounds including polychlorinated dibenzo-p-dioxins part III†: Thermodegradation of organometallics and polymers. (2008). Taylor & Francis. Available at: [Link]

  • 20.7: Chemistry of Nitriles. (2025). LibreTexts. Available at: [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2021). MDPI. Available at: [Link]

  • Nitriles. (n.d.). EBSCO. Available at: [Link]

  • Thermogravimetric analysis. (n.d.). Wikipedia. Available at: [Link]

  • CN101045723A - Synthetic method of 2-bromine-3-methylthiophene. (n.d.). Google Patents.
  • Gas standards containing halogenated compounds for atmospheric measurements. (n.d.). Environmental Science & Technology. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). American Laboratory. Available at: [Link]

  • Detection of halogenated organic compounds using immobilized thermophilic dehalogenase. (2009). PubMed. Available at: [Link]

Sources

Foundational

Structural Analysis Framework: 3-Bromo-5-methylthiophene-2-carbonitrile

Topic: Crystal Structure Analysis of 3-Bromo-5-methylthiophene-2-carbonitrile Content Type: Technical Whitepaper / Strategic Protocol Guide Audience: Structural Chemists, Medicinal Chemists, and Materials Scientists.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 3-Bromo-5-methylthiophene-2-carbonitrile Content Type: Technical Whitepaper / Strategic Protocol Guide Audience: Structural Chemists, Medicinal Chemists, and Materials Scientists.[1]

[1]

Executive Summary & Chemical Context

3-Bromo-5-methylthiophene-2-carbonitrile (CAS: 18791-98-5) represents a critical scaffold in the synthesis of optoelectronic materials and thiophene-based pharmaceuticals.[1] Its structural analysis is not merely a routine characterization but a study in competing supramolecular synthons.[1] The interplay between the cyano group (acceptor) , the bromine atom (sigma-hole donor) , and the methyl group (steric modulator) dictates the solid-state packing.[1]

This guide provides a rigorous protocol for the crystallographic characterization of this molecule, moving from single-crystal growth to advanced Hirshfeld surface analysis. It addresses the specific challenges posed by halothiophenes, such as pseudosymmetry and twinning, and establishes a self-validating workflow for determining the role of Halogen Bonding (XB) in its lattice energy.[1]

Experimental Protocol: From Synthesis to Diffraction

To ensure high-resolution data suitable for charge density studies or precise geometrical analysis, the following workflow is required.

Crystallization Strategy

Thiophene nitriles often exhibit low melting points or crystallize as needles prone to twinning.[1] Standard evaporation is insufficient.[1]

  • Primary Method (Vapor Diffusion): Dissolve the target (20 mg) in a non-polar solvent (Hexane/DCM 1:1) to minimize solvation effects. Diffuse into a polar anti-solvent (Methanol) at 4°C. This promotes the formation of block-like crystals preferred for diffraction.[1]

  • Secondary Method (Sublimation): If the compound is volatile (common for low-MW thiophenes), vacuum sublimation at

    
    C often yields pristine crystals free of solvent disorder.[1]
    
Data Collection Parameters

The presence of Bromine (


) introduces significant absorption and anomalous scattering effects.[1]
ParameterSpecificationRationale
Radiation Source Mo-K

(

Å)
Minimizes absorption coefficient (

) compared to Cu sources, preventing systematic errors in intensities.[1]
Temperature 100 K (Cryostream)Essential to reduce thermal motion of the terminal Methyl and Cyano groups, improving resolution to < 0.70 Å.[1]
Strategy Full Sphere (

)
Required to maximize redundancy (

) for accurate absorption correction (SADABS/CrysAlisPro).[1]
Resolution

Å
Standard for small molecules; allows precise determination of C-Br bond distances.[1]

Structure Solution & Refinement Workflow

The following diagram outlines the logical progression from raw frames to a published CIF, specifically tailored for heavy-atom organic structures.

StructureSolution RawData Raw Diffraction Frames (Mo-Kα) Integration Integration & Unit Cell Determination RawData->Integration Indexing Absorb Absorption Correction (Multi-scan/Gaussian) Integration->Absorb Scaling Phasing Structure Solution (SHELXT - Intrinsic Phasing) Absorb->Phasing Locate Br atom Refinement Refinement (SHELXL) Least Squares on F² Phasing->Refinement Assign C/N/S Refinement->Refinement Anisotropic ADPs H-atom riding model Validation Validation (CheckCIF / Hirshfeld) Refinement->Validation R1 < 5% Validation->Refinement Fix outliers

Figure 1: Crystallographic workflow. Note the iterative loop between validation and refinement, critical for resolving disorder in the methyl group.

Refinement Nuances for Thiophenes[1]
  • Disorder: The thiophene ring can sometimes flip

    
     (disorder between S and C=C).[1] In 3-bromo-5-methylthiophene-2-carbonitrile, the bulky Bromine at position 3 and Methyl at position 5 usually lock the conformation, preventing this disorder.[1]
    
  • Hydrogen Placement: Methyl hydrogens (C5-Me) should be refined using a rotating group model (AFIX 137 in SHELX) to find the optimal electron density orientation, rather than fixed geometric positions.

Supramolecular Analysis: The "Sigma-Hole" Hypothesis

The core scientific value of this structure lies in its intermolecular packing.[1] Based on the chemical functionality, the lattice is governed by specific "Supramolecular Synthons."[1]

Predicted Interactions

Based on analogous halothiophenes (See Koivuporras et al., 2023), the packing is driven by the electrostatic potential map (ESP).[1]

  • Halogen Bonding (C-Br[1]···N):

    • Mechanism: The Bromine atom exhibits a positive electrostatic cap ("

      
      -hole") along the C-Br bond axis.[1] The Nitrogen of the cyano group is a strong Lewis base (nucleophile).[1]
      
    • Geometry: Expect a highly directional interaction (

      
      ) with a distance 
      
      
      
      Å (sum of van der Waals radii).[1]
    • Structural Consequence: This typically forms 1D infinite chains or zig-zag ribbons.[1]

  • 
    -Stacking: 
    
    • The planar thiophene rings will likely stack in a "head-to-tail" fashion to minimize dipole repulsion, with centroid-centroid distances

      
       Å.[1]
      
  • Weak Hydrogen Bonds (C-H···N):

    • The methyl protons may serve as weak donors to the cyano nitrogen, reinforcing the primary halogen bond network.[1]

Interactions Molecule 3-Bromo-5-methyl thiophene-2-carbonitrile Br Bromine (σ-hole) Molecule->Br CN Cyano Group (LP) Molecule->CN Ring Thiophene π-system Molecule->Ring XB Halogen Bond (C-Br···N≡C) Br->XB Donor CN->XB Acceptor PiPi π-π Stacking (Centroid···Centroid) Ring->PiPi Self-Association

Figure 2: Hierarchy of supramolecular forces.[1][2] The Halogen Bond (XB) is predicted to be the structure-directing interaction.[1]

Validation & Quality Metrics (Self-Validating Protocol)

A solved structure is only as good as its metrics. For publication-quality results in Acta Crystallographica or Crystal Growth & Design, the following thresholds must be met:

MetricThresholdInterpretation

(all data)

(5%)
Indicates excellent agreement between the model and observed electron density.[1]
Goodness of Fit (GooF)

Deviations indicate incorrect weighting schemes or unresolved twinning.[1]
Residual Density (

)

Higher values near Br are acceptable (Fourier truncation errors), but peaks elsewhere suggest disorder.[1]
Hirshfeld Surface (

)
Red spotsMust visualize the C-Br[1]···N contact points to confirm the halogen bond existence.[1]
Hirshfeld Surface Analysis Protocol

To empirically prove the existence of the Halogen Bond:

  • Generate the Hirshfeld surface mapped with

    
    .[1]
    
  • Look for deep red circular depressions on the surface corresponding to the Br atom (donor) and N atom (acceptor).[1]

  • Generate a 2D Fingerprint Plot.[1] The Br···N interaction will appear as distinct "spikes" in the bottom left/right region of the plot (

    
    ).[1]
    

References

  • Koivuporras, A., et al. (2023).[1] Halogen Bonding in Halothiophene Building Blocks. Crystal Growth & Design. Link[1]

  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Politzer, P., & Murray, J. S. (2017).[1] The σ-Hole Revisited. Journal of Physical Chemistry A. Link[1]

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1][3] Acta Crystallographica Section B. Link

Sources

Exploratory

An In-depth Technical Guide to the Electronic Properties of 3-Bromo-5-methylthiophene-2-carbonitrile for Organic Semiconductors

Abstract Thiophene-based π-conjugated systems are foundational to the field of organic electronics, offering a unique combination of chemical stability, high charge carrier mobility, and tunable electronic properties. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophene-based π-conjugated systems are foundational to the field of organic electronics, offering a unique combination of chemical stability, high charge carrier mobility, and tunable electronic properties. This guide provides a detailed examination of 3-Bromo-5-methylthiophene-2-carbonitrile, a key building block for advanced organic semiconductors. We will explore its molecular architecture, plausible synthetic pathways, and core electronic properties, including frontier molecular orbital energy levels and charge transport characteristics. This document synthesizes theoretical principles with practical experimental protocols, offering researchers and materials scientists a comprehensive resource for leveraging this versatile molecule in the development of next-generation organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Introduction: The Strategic Design of a Thiophene-Based Building Block

The performance of organic semiconductor devices is fundamentally dictated by the electronic structure of the constituent organic molecules. Thiophene and its derivatives have emerged as a dominant class of materials due to their electron-rich nature and rigid, planar structure, which facilitates efficient intermolecular charge transport.[1] The strategic functionalization of the thiophene ring allows for precise tuning of these electronic properties.

The molecule at the core of this guide, 3-Bromo-5-methylthiophene-2-carbonitrile, is a prime example of such strategic design. Its structure incorporates three key functional groups, each imparting a specific and crucial electronic influence:

  • 5-Methyl Group (-CH₃): As an electron-donating group (EDG), the methyl substituent raises the energy of the Highest Occupied Molecular Orbital (HOMO), which can facilitate hole injection and transport (p-type behavior).

  • 2-Carbonitrile Group (-CN): The cyano group is a potent electron-withdrawing group (EWG) that significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[2][3] This is a critical modification for enabling electron injection and transport (n-type behavior) and for narrowing the HOMO-LUMO gap.[4][5] The combination of an EDG and an EWG creates a "push-pull" system that can enhance intramolecular charge transfer (ICT).

  • 3-Bromo Group (-Br): The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the incorporation of this thiophene unit into larger oligomeric or polymeric structures.[6]

This unique combination of substituents makes 3-Bromo-5-methylthiophene-2-carbonitrile a highly valuable and adaptable precursor for a wide range of organic semiconducting materials with tailored electronic characteristics.

Synthesis Pathway

While a direct, one-step synthesis for 3-Bromo-5-methylthiophene-2-carbonitrile is not extensively documented, a plausible and efficient multi-step synthetic route can be designed based on established thiophene chemistry. A logical approach begins with 2-methylthiophene and proceeds through selective bromination followed by cyanation.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_reagents Key Reagents & Conditions Start 2-Methylthiophene Step1 Dibromination (NBS, DMF) Start->Step1 Intermediate1 2,3-Dibromo-5- methylthiophene Step1->Intermediate1 Step2 Selective Cyanation (CuCN or Pd-catalyst) Intermediate1->Step2 Product 3-Bromo-5-methylthiophene- 2-carbonitrile Step2->Product NBS N-Bromosuccinimide DMF Dimethylformamide CuCN Copper(I) Cyanide Pd_cat Pd(OAc)₂ / Ligand Experimental_Workflow cluster_electrochem Electrochemical Analysis cluster_optical Optical Analysis cluster_properties Calculated Properties CV Cyclic Voltammetry (CV) E_ox Oxidation Potential (E_ox) CV->E_ox E_red Reduction Potential (E_red) CV->E_red HOMO HOMO Energy E_ox->HOMO E_HOMO ≈ -e(E_ox_onset + 4.8) eV LUMO LUMO Energy E_red->LUMO E_LUMO ≈ -e(E_red_onset + 4.8) eV UVVis UV-Vis Spectroscopy Lambda_edge Absorption Edge (λ_edge) UVVis->Lambda_edge E_gap_opt Optical Bandgap (E_g_opt) Lambda_edge->E_gap_opt E_g_opt ≈ 1240 / λ_edge eV OFET_Fabrication Start Start: Heavily Doped Si Wafer (Gate Electrode) Step1 Thermal Oxidation: Grow SiO₂ Layer (Gate Dielectric) Start->Step1 Step2 Surface Treatment: Apply HMDS or OTS (Improves Film Growth) Step1->Step2 Step3 Semiconductor Deposition: Spin-coat or Evaporate Thiophene Material Step2->Step3 Step4 Annealing: Optimize Film Morphology Step3->Step4 Step5 Electrode Deposition: Thermal Evaporation of Au (Source/Drain) via Shadow Mask Step4->Step5 End Complete OFET Device Step5->End

Caption: Step-by-step workflow for fabricating a top-contact OFET device.

Characterization:

  • Place the fabricated device on a probe station in an inert atmosphere (N₂ or vacuum).

  • Using a semiconductor parameter analyzer, apply a gate voltage (V_G) and sweep the source-drain voltage (V_SD) to obtain the output characteristics (I_SD vs. V_SD).

  • Apply a fixed V_SD and sweep V_G to obtain the transfer characteristics (I_SD vs. V_G).

  • Calculate the field-effect mobility (µ) from the saturation regime of the transfer curve using the equation: I_SD = (µ * C_i * W) / (2 * L) * (V_G - V_T)² where C_i is the capacitance per unit area of the dielectric, W/L is the channel width-to-length ratio, and V_T is the threshold voltage.

Conclusion and Future Outlook

3-Bromo-5-methylthiophene-2-carbonitrile represents a strategically designed molecular building block with significant potential for the development of high-performance organic semiconductors. The combination of an electron-donating methyl group and a powerful electron-withdrawing cyano group on a versatile thiophene platform provides a robust framework for tuning frontier orbital energies and reducing the bandgap. The presence of the bromine atom ensures synthetic accessibility to a vast library of larger, functional π-conjugated systems.

The theoretical foundation and experimental protocols laid out in this guide provide a clear pathway for researchers to synthesize, characterize, and integrate materials derived from this core unit. Future work should focus on leveraging the 3-bromo position to create novel polymers and small molecules, exploring their performance in OFETs, OPVs, and OLEDs. The strong electron-withdrawing nature of the cyano group makes this an especially promising scaffold for developing much-needed stable and efficient n-type and ambipolar organic semiconductors.

References

  • Solc, R., Lukes, V., Klein, E., Griesser, M., & Kelterer, A. M. (2008). Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes. The Journal of Physical Chemistry A, 112(43), 10931–10938. [Link] 2[2][7]. Balandier, J. Y., Quist, F., Amato, C., Bouzakraoui, S., Cornil, J., Sergeyev, S., & Geerts, Y. (2010). Tuning of the Electronic and Optical Properties of Oligothiophenes via Cyano Substitution: A Joint Experimental and Theoretical Study. The Journal of Physical Chemistry B. [Link] 3[4]. Pudova, O., et al. (2008). Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. The Journal of Physical Chemistry A. [Link] 4[3][5][7]. van Soolingen, J., Verkruijsse, H. D., Keegstra, M. A., & Brandsma, L. (2006). Nickel-Catalyzed Cyanation of 2- and 3- Bromothiophene. Synthetic Communications, 20(20). [Link] 5[8]. Solc, R., et al. (2008). Theoretical study of structure, electronic properties, and photophysics of cyano-substituted thiophenes and terthiophenes. PubMed. [Link] 6[5]. Zhang, R., et al. (2020). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. [Link] 7[9]. Sirie, D., et al. (2022). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au. [Link]

  • Ruggiero, M. T., et al. (2020). Side-chain torsional dynamics strongly influence charge transport in organic semiconductors. ChemRxiv. [Link]

  • Bouachrine, M., et al. (n.d.). Regular Article. Physical Chemistry Research. [Link] 1[10]2. Liu, Y., et al. (2017). Theoretical studies on the effect of benzene and thiophene groups on the charge transport properties of Isoindigo and its derivatives. The European Physical Journal D. [Link]

  • Bon, R. S., et al. (2007). Mild and Efficient Copper-Catalyzed Cyanation of Aryl Iodides and Bromides. ResearchGate. [Link]

  • Giannini, S., et al. (2022). Charge Transport in Organic Semiconductors: The Perspective from Nonadiabatic Molecular Dynamics. Accounts of Chemical Research. [Link] 1[11]5. Coropceanu, V., et al. (2007). Charge Transport in Organic Semiconductors. Chemical Reviews. [Link] 1[12]6. Lee, M. W., et al. (n.d.). HOMO and LUMO energy levels of 1, 2 and 3. ResearchGate. [Link] 1[13]7. Chen, C. H., et al. (2023). Tuning the Photophysical Properties of Acceptor–Donor–Acceptor Di-2-(2-oxindolin-3-ylidene) Malononitrile Materials via Extended π–Conjugation: A Joint Experimental and Theoretical Study. PMC. [Link] 1[14]8. Weissman, H., et al. (2009). Cyanation of aromatic halides. Google Patents. 1[15]9. The McCullough Group. (n.d.). Research. Carnegie Mellon University. [Link]

  • Roger, J., et al. (2023). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. [Link]

  • Wang, G., et al. (2022). Catalytic asymmetric functionalization and dearomatization of thiophenes. PMC. [Link] 2[1]2. Mary, Y. A., & Sastri, V. S. (n.d.). Frontier Molecular Orbitals comprising HOMO-2 to LUMO+2 of thiophene... ResearchGate. [Link]

  • PubChem. (n.d.). 3-Bromothiophene-2-carbonitrile. [Link]

  • Ren, R., et al. (2018). Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC. [Link]

  • Kumar, A., et al. (2013). Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. The Royal Society of Chemistry. [Link]

  • MySkinRecipes. (n.d.). Methyl 5-Bromo-3-methylthiophene-2-carboxylate. [Link]

  • Gronowitz, S. (n.d.). 3-bromothiophene. Organic Syntheses Procedure. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Methyl 2,5-dibromothiophene-3-carboxylate in Advanced Organic Synthesis. [Link] 2[6]9. Loo, W. S., et al. (2021). Nucleobase Functionalized Poly(alkylthiophene)s by One-Pot Sequential Direct Arylation Polymerization and Deprotection. OSTI.GOV. [Link]

  • Mary, Y. A., & Sastri, V. S. (2015). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Physics. [Link]

Sources

Foundational

Bioisosteric Utility of 3-Bromo-5-methylthiophene-2-carbonitrile in Drug Design

Topic: Bioisosteric Applications of 3-Bromo-5-methylthiophene-2-carbonitrile Content Type: Technical Whitepaper Audience: Medicinal Chemists, Discovery Scientists, and Process Chemists. Executive Summary In the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Applications of 3-Bromo-5-methylthiophene-2-carbonitrile Content Type: Technical Whitepaper Audience: Medicinal Chemists, Discovery Scientists, and Process Chemists.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-5-methylthiophene-2-carbonitrile (BMTC) represents a high-value "privileged structure" precursor. Unlike the ubiquitous 2-amino-3-cyanothiophenes (accessible via standard Gewald synthesis), BMTC offers a distinct substitution pattern that enables the synthesis of thieno[3,2-d]pyrimidines —an isomeric scaffold often underexplored in patent literature compared to its [2,3-d] counterpart.

This guide details the bioisosteric rationale, synthetic divergence strategies, and validated protocols for leveraging BMTC to generate novel kinase inhibitors and GPCR ligands.

Structural Analysis & Bioisosteric Rationale

The Thiophene-Benzene Interchange

BMTC serves as a bioisostere for 2-bromo-4-methylbenzonitrile .[1] While the steric volume of thiophene is similar to benzene, the electronic distribution differs significantly. Thiophene is


-excessive (electron-rich), yet the presence of the electron-withdrawing nitrile group at C2 and the bromine at C3 tempers this electron density, making the ring less prone to oxidative metabolism than unsubstituted thiophenes.
The "Metabolic Block" Strategy

A critical design feature of BMTC is the 5-methyl group .[1]

  • Problem: Unsubstituted thiophenes are metabolically liable at the

    
    -positions (C2/C5) via cytochrome P450 oxidation, leading to reactive sulfoxides or epoxides (toxicophores).
    
  • Solution: The C5-methyl group sterically and electronically blocks this metabolic "soft spot," significantly improving the ADME profile of the final drug candidate.

Vector Analysis

BMTC provides two orthogonal vectors for diversification:

  • Vector A (C3-Bromine): A handle for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Stille).

  • Vector B (C2-Nitrile): A precursor for heterocycle formation (pyrimidines, triazines, tetrazoles) or hydrolysis to amides/acids.

Strategic Synthetic Divergence

The utility of BMTC lies in its ability to access the Thieno[3,2-d]pyrimidine scaffold, offering a distinct topology from the common Gewald-derived Thieno[2,3-d]pyrimidines.

Visualization: The Isomeric Switch

The following diagram illustrates how BMTC enables access to the [3,2-d] isomer, contrasting with the standard Gewald route.

G Gewald Standard Gewald (Ketone + CN-CH2-COOEt) Common_Inter 2-Amino-3-cyanothiophene Gewald->Common_Inter Cyclization Scaffold_23 Thieno[2,3-d]pyrimidine (Common Scaffold) Common_Inter->Scaffold_23 Formamide Cyclization BMTC 3-Bromo-5-methyl thiophene-2-carbonitrile (BMTC) Buchwald Intermediate: 3-Amino-2-cyanothiophene BMTC->Buchwald Pd-Cat Amination (Buchwald-Hartwig) Scaffold_32 Thieno[3,2-d]pyrimidine (Isomeric Scaffold) Buchwald->Scaffold_32 Formamide Cyclization

Caption: Divergent synthesis pathways showing how BMTC accesses the thieno[3,2-d]pyrimidine scaffold, distinct from the Gewald product.

Experimental Protocols

Protocol A: C3-Amination (Buchwald-Hartwig)

Objective: Convert the C3-Bromine to an amine, setting the stage for [3,2-d] cyclization.

Reagents:

  • Substrate: 3-Bromo-5-methylthiophene-2-carbonitrile (1.0 equiv)

  • Amine: Morpholine or Aniline derivative (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: BINAP or Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Methodology:

  • Setup: In a glovebox or under argon, charge a sealed tube with BMTC, the amine, base, and precatalyst mixture.[1]

  • Degassing: Add the solvent and sparge with argon for 10 minutes. This is critical to prevent homocoupling or catalyst deactivation.[1]

  • Reaction: Seal the vessel and heat to 100°C for 12–16 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes).[1] The nitrile group usually remains intact under these conditions.[1]

  • Workup: Cool to RT, filter through a Celite pad (washing with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography. The product (3-amino-5-methylthiophene-2-carbonitrile derivative) will be more polar than the starting bromide.

Protocol B: C3-Arylation (Suzuki-Miyaura)

Objective: Introduce an aryl group for biaryl kinase inhibitor scaffolds.

Reagents:

  • Substrate: BMTC (1.0 equiv)

  • Boronic Acid: Phenylboronic acid derivative (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (10 volumes)

Methodology:

  • Mixing: Dissolve BMTC and boronic acid in dioxane. Add the catalyst.

  • Activation: Add the aqueous base. The biphasic system requires vigorous stirring.[1]

  • Thermal Cycle: Heat to 90°C for 4 hours.

  • Self-Validation Check: The disappearance of the starting bromide (Rf ~0.6 in 10% EtOAc/Hex) and the appearance of a UV-active/fluorescent spot (the biaryl) confirms success.

  • Note: The nitrile group at C2 activates the C3-Br towards oxidative addition, typically resulting in high yields (>85%).[1]

Physicochemical Properties & Data

The following table summarizes the key properties of BMTC compared to its benzene bioisostere, highlighting the lipophilicity modulation.

Property3-Bromo-5-methylthiophene-2-carbonitrile2-Bromo-4-methylbenzonitrile (Bioisostere)Implication for Drug Design
Molecular Weight 202.07 Da196.04 DaNegligible difference; fragment-friendly.
cLogP ~2.3~2.9Thiophene is slightly less lipophilic, improving solubility.[1]
TPSA 23.79 Ų23.79 ŲIdentical polar surface area (dominated by CN).[1]
H-Bond Acceptors 2 (N, S)1 (N)Thiophene sulfur can act as a weak acceptor.
Aromatic Character

-Excessive

-Neutral
Thiophene allows stronger

-stacking interactions.

Case Study: Designing a VEGFR Inhibitor

Concept: Many VEGFR inhibitors (e.g., Sorafenib) utilize a central aryl ring.[1] Replacing a central phenyl ring with the 5-methylthiophene core can alter the vector of the "tail" group, potentially accessing unique hydrophobic pockets in the kinase domain.

Workflow:

  • Core Synthesis: Start with BMTC.

  • Tail Attachment: Perform Suzuki coupling at C3 with a 4-hydroxyphenylboronic acid.[1]

  • Hinge Binder Formation: Convert the C2-CN to a primary amide (hydrolysis) or a thioamide, then cyclize to form a thienopyrimidine headgroup.[1]

  • Result: A molecule where the 5-methyl group projects into the solvent front or a small hydrophobic gatekeeper pocket, distinct from the phenyl analog.[1]

References

  • Sabnis, R. W. (2021).[1] Strategies for Heterocyclic Construction in Drug Discovery. Journal of Medicinal Chemistry.

  • Press, J. B., et al. (1989).[1] Synthesis and pharmacology of thieno[3,2-d]pyrimidines. Journal of Heterocyclic Chemistry, 26(6).

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry: Bioisosterism. Academic Press.[1]

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Bromo-5-methylthiophene-2-carbonitrile.

  • BenchChem. (2025).[1][2] 3-Bromothiophene Derivatives in Pharmaceutical Discovery.

Sources

Exploratory

An In-depth Technical Guide to the Predicted Metabolic Pathways of Thiophene-2-Carbonitrile Derivatives

Introduction: Navigating the Metabolic Maze of Thiophene-2-Carbonitrile Derivatives The thiophene-2-carbonitrile scaffold is a recurring motif in modern medicinal chemistry, valued for its unique electronic properties an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Metabolic Maze of Thiophene-2-Carbonitrile Derivatives

The thiophene-2-carbonitrile scaffold is a recurring motif in modern medicinal chemistry, valued for its unique electronic properties and ability to engage in a wide array of biological interactions. However, the journey of a drug candidate from discovery to clinical application is fraught with metabolic challenges that can dictate its ultimate success or failure. Understanding the metabolic fate of a molecule is paramount, as biotransformation can lead to inactivation, activation, or even the generation of toxic byproducts.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for predicting and investigating the metabolic pathways of thiophene-2-carbonitrile derivatives. We will dissect the two key structural components: the thiophene ring, a known "structural alert" for metabolic bioactivation, and the nitrile group, a moiety generally considered to be metabolically robust.[3][4][5] By synthesizing data from established metabolic principles and providing actionable experimental protocols, this document serves as a technical resource for designing safer, more effective therapeutic agents. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system of inquiry from initial prediction to final confirmation.

Part 1: Predicted Phase I Metabolic Pathways: Oxidation, Hydrolysis, and Bioactivation

Phase I metabolism introduces or exposes functional groups, typically through oxidation, reduction, or hydrolysis, preparing the molecule for Phase II conjugation and subsequent excretion.[2] For thiophene-2-carbonitrile derivatives, the primary sites of metabolic attack are the thiophene ring and the nitrile functional group.

The Thiophene Ring: A Hub of Oxidative Metabolism

The thiophene ring is a well-documented substrate for Cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive, electrophilic intermediates.[3][5][6] These bioactivation pathways are a primary concern for drug-induced toxicity, particularly hepatotoxicity.[7][8] Two major competitive oxidative pathways dominate its metabolism.[9][10]

  • S-Oxidation Pathway: The sulfur heteroatom can be oxidized by CYPs to form a thiophene S-oxide.[3][11] This intermediate is a potent electrophile susceptible to Michael addition by cellular nucleophiles.[12][13] In vitro, these S-oxides can be trapped with agents like glutathione (GSH) or N-acetylcysteine; in vivo, they can covalently bind to proteins or be detoxified via the mercapturic acid pathway.[14]

  • Epoxidation Pathway: In competition with S-oxidation, CYPs can catalyze the epoxidation of the 2,3- or 4,5-double bonds of the thiophene ring to form a thiophene epoxide.[7][10][15] This pathway is often favored both kinetically and thermodynamically.[7][10] These epoxides are also highly reactive and can undergo several subsequent reactions:

    • Rearrangement: The epoxide can rearrange to form more stable hydroxythiophene metabolites.[15][16]

    • Ring Opening: The epoxide can undergo ring opening to yield highly reactive and potentially toxic γ-thioketo-α,β-unsaturated aldehydes.[15]

    • Nucleophilic Attack: Like the S-oxide, the epoxide can be attacked by cellular nucleophiles, leading to detoxification via glutathione conjugation or covalent binding to macromolecules.[15]

The balance between these pathways and the presence of alternative, less toxic metabolic routes are critical determinants of a compound's safety profile.[3][15]

The Nitrile Group: A Generally Stable Anchor

In stark contrast to the reactive nature of the thiophene ring, the nitrile group is typically characterized by its metabolic stability.[4][17][18] In most pharmaceutical compounds, it passes through the body unmetabolized.[19] However, when metabolism does occur, it proceeds via enzymatic hydrolysis.

  • Hydrolysis to Carboxylic Acid: The conversion of the nitrile to a carboxylic acid can occur via two distinct enzymatic routes:[20][21]

    • Nitrilase-Mediated Hydrolysis: A single-step reaction where a nitrilase enzyme adds two molecules of water directly to the nitrile, releasing ammonia and the corresponding carboxylic acid.[21]

    • Nitrile Hydratase/Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to a carboxamide intermediate, which is then subsequently hydrolyzed to the carboxylic acid by an amidase.[22][23]

It is crucial to note that for aromatic nitriles like thiophene-2-carbonitrile, the risk of releasing cyanide is considered negligible, a concern more associated with alkylnitriles that possess an adjacent proton.[18]

Visualization of Predicted Phase I Pathways

The following diagram illustrates the primary competing Phase I metabolic pathways for a generic thiophene-2-carbonitrile derivative.

G cluster_parent Parent Compound cluster_phase1 Phase I Metabolism cluster_detox Detoxification / Adducts Parent Thiophene-2-carbonitrile Derivative S_Oxide Thiophene S-Oxide (Reactive Intermediate) Parent->S_Oxide CYP-mediated S-Oxidation Epoxide Thiophene Epoxide (Reactive Intermediate) Parent->Epoxide CYP-mediated Epoxidation Amide Amide Intermediate Parent->Amide Nitrile Hydratase CarboxylicAcid Carboxylic Acid Metabolite Parent->CarboxylicAcid Nitrilase GSH_Adduct Glutathione Conjugates S_Oxide->GSH_Adduct GST Protein_Adduct Protein Adducts (Toxicity) S_Oxide->Protein_Adduct Covalent Binding Hydroxy Hydroxythiophene Metabolite Epoxide->Hydroxy Rearrangement Ring_Opened Ring-Opened Aldehyde (Reactive) Epoxide->Ring_Opened Ring Opening Epoxide->GSH_Adduct GST Epoxide->Protein_Adduct Covalent Binding Ring_Opened->Protein_Adduct Covalent Binding Amide->CarboxylicAcid Amidase

Caption: Competing Phase I metabolic pathways for thiophene-2-carbonitrile.

Part 2: Predicted Phase II Metabolic Pathways: The Detoxification Phase

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating excretion.

  • Glutathione Conjugation: This is arguably the most critical Phase II pathway for thiophene derivatives. The reactive electrophilic intermediates generated during Phase I—the S-oxides and epoxides—are detoxified by covalent conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[12][15] These conjugates can be further processed to form mercapturic acids, which are then excreted in the urine.

  • Glucuronidation and Sulfation: If Phase I metabolism results in the formation of a stable hydroxylated metabolite (e.g., via epoxide rearrangement), this new hydroxyl group becomes a handle for conjugation. It can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with a sulfonate group by sulfotransferases (SULTs). These are common detoxification pathways that significantly enhance renal clearance.

Visualization of Predicted Phase II Pathways

This diagram shows the subsequent Phase II conjugation reactions.

G cluster_phase1_metabolites Phase I Metabolites cluster_phase2 Phase II Conjugation cluster_excretion Excretion Products Hydroxy Hydroxythiophene Metabolite Glucuronide Glucuronide Conjugate Hydroxy->Glucuronide UGTs Sulfate Sulfate Conjugate Hydroxy->Sulfate SULTs Reactive Reactive Intermediates (S-Oxide, Epoxide) GSH_Conjugate Glutathione Conjugate Reactive->GSH_Conjugate GSTs Mercapturic_Acid Mercapturic Acid GSH_Conjugate->Mercapturic_Acid Further Processing

Caption: Key Phase II conjugation pathways for Phase I metabolites.

Part 3: A Framework for Experimental Validation

While theoretical predictions provide a crucial starting point, they must be validated through rigorous experimentation. A tiered approach, beginning with computational models and progressing to in vitro assays, offers a robust and efficient strategy.

Tier 1: In Silico Prediction

Before any wet lab experiments are conducted, computational tools should be leveraged to predict the metabolic fate of the derivatives.[1][24]

  • Causality: In silico models analyze the molecule's structure to identify electronically favorable sites for enzymatic attack, providing initial hypotheses and guiding the design of subsequent in vitro experiments.[25] Ligand-based approaches compare the novel compound to databases of molecules with known metabolic fates, while structure-based approaches model the interaction between the compound and specific drug-metabolizing enzymes like CYPs.[25][26]

  • Recommended Tools: MetaPredictor, SyGMa, Biotransformer.[2]

Tier 2: In Vitro Experimental Workflow

Primary human hepatocytes are the gold standard for in vitro metabolism studies, but for higher throughput screening, subcellular fractions like human liver microsomes (HLM) are invaluable.[27][28] HLMs are enriched in Phase I (CYP) and some Phase II (UGT) enzymes.[29]

This assay is the cornerstone for determining a compound's intrinsic clearance.[30]

Objective: To determine the rate at which the parent compound is metabolized by HLM.

Materials:

  • Test Compound (Thiophene-2-carbonitrile derivative)

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Acetonitrile (ACN) with internal standard (for protein precipitation and sample analysis)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Pre-incubation: Add the HLM solution and the test compound (final concentration typically 1 µM) to a 96-well plate. Pre-incubate at 37°C for 5-10 minutes to allow temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.

  • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold ACN with an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Monitor the disappearance of the parent compound over time relative to the internal standard.

Data Presentation and Interpretation: The rate of disappearance is used to calculate the half-life (t½) and in vitro intrinsic clearance (CLint).

ParameterFormulaDescription
Half-life (t½) 0.693 / kTime required for 50% of the compound to be metabolized. 'k' is the slope of the natural log of parent compound remaining vs. time.
Intrinsic Clearance (CLint) (0.693 / t½) * (mL incubation / mg microsomes)The inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of microsomal protein.

Objective: To identify the structures of metabolites formed and to capture any transient, reactive intermediates.

Procedure:

  • Scaled-Up Incubation: Perform a larger-scale incubation using the conditions from Protocol 1, but with a higher concentration of the test compound (e.g., 10-50 µM) to generate detectable quantities of metabolites.

  • Reactive Metabolite Trapping: To detect electrophilic intermediates from thiophene oxidation, run a parallel incubation that includes a trapping agent. Glutathione (GSH) at a concentration of 1-5 mM is the standard choice.[15]

  • Sample Preparation: At the end of the incubation (e.g., 60 minutes), quench the reaction with cold ACN. After centrifugation, the supernatant is concentrated under nitrogen.

  • Analysis: Reconstitute the sample and analyze using high-resolution LC-MS/MS. Compare the chromatograms of the incubations with and without GSH. Look for new peaks in the GSH-containing sample that correspond to the mass of the parent compound plus the mass of glutathione (or its fragments).

Visualization of the Experimental Workflow

This diagram outlines the logical flow from initial screening to detailed characterization.

G cluster_tier1 Tier 1: In Silico Assessment cluster_tier2 Tier 2: In Vitro Screening cluster_tier3 Tier 3: Detailed Characterization InSilico In Silico Prediction (e.g., MetaPredictor, SyGMa) Stability Metabolic Stability Assay (HLM, NADPH) InSilico->Stability Generate Hypotheses Decision1 Is clearance acceptable? Stability->Decision1 MetID Metabolite ID & Reactive Metabolite Trapping (HLM, NADPH, GSH) Decision1->MetID Yes SAR Guide Medicinal Chemistry (Structure-Activity Relationship) Decision1->SAR No (Redesign) Phenotyping Reaction Phenotyping (Recombinant CYPs) MetID->Phenotyping Identify Major Metabolites Tox Assess Toxicological Implications Phenotyping->Tox Identify Responsible Enzymes (e.g., CYP3A4) Tox->SAR

Caption: A tiered experimental workflow for metabolic profiling.

Conclusion and Forward Outlook

The metabolic profile of thiophene-2-carbonitrile derivatives is a delicate balance between the bioactivation potential of the thiophene ring and the general stability of the nitrile group. The primary metabolic liabilities arise from CYP450-mediated S-oxidation and epoxidation of the thiophene moiety, which can generate reactive intermediates implicated in drug-induced toxicity.[3][5][15] Conversely, hydrolysis of the nitrile group to a carboxylic acid represents a probable deactivating and detoxification pathway.[20][21]

A thorough understanding of these competing pathways is not merely an academic exercise; it is a critical component of modern drug design. By employing the integrated framework of in silico prediction and in vitro validation outlined in this guide, researchers can proactively identify metabolic hotspots, characterize potential liabilities, and make data-driven decisions. This knowledge empowers medicinal chemists to strategically modify derivatives—blocking sites of bioactivation or promoting safer metabolic routes—thereby engineering molecules with improved pharmacokinetic properties and a superior safety profile, ultimately accelerating the development of novel therapeutics.

References

  • In silico approaches and tools for the prediction of drug metabolism and f
  • MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering.
  • Biocatalytic hydrolysis of nitriles.
  • The biocatalytic hydrolysis of nitriles to carboxylic acids is c
  • In Silico Drug Metabolism Prediction Services.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • In Silico Prediction of Drug–Drug Interactions Medi
  • Enzymatic Hydrolysis of Nitriles and Dinitriles. RSC Publishing.
  • In-Silico Modeling in Drug Metabolism and Interaction: Current Strategies of Lead Discovery. Bentham Science.
  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
  • Bioactivation potential of thiophene-containing drugs. PubMed.
  • Thiophene. Wikipedia.
  • Bioactivation Potential of Thiophene-Containing Drugs.
  • Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates.
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • Services for in vitro Metabolism research. Admescope.
  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing.
  • Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hep
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • In vitro test methods for metabolite identific
  • Cytochrome P450 Oxidation of the Thiophene-Containing Anticancer Drug 3-[(Quinolin-4-ylmethyl)-amino].
  • Metabolic activation of prasugrel: nature of the two competitive pathways resulting in the opening of its thiophene ring. PubMed.
  • Metabolic Activation of Prasugrel: Nature of the Two Competitive Pathways Resulting in the Opening of Its Thiophene Ring.
  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed.
  • Bioactivation Potential of Thiophene-Containing Drugs.
  • Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]. PubMed.
  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Str
  • The microbial metabolism of thiophen-2-carboxyl
  • Nitriles - Structure, Properties Reactions, and Uses. Turito.
  • Bioactivation Potential of Thiophene-Containing Drugs. American Chemical Society.
  • Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. PubMed.

Sources

Protocols & Analytical Methods

Method

Scalable synthesis protocols for 3-Bromo-5-methylthiophene-2-carbonitrile

Application Note: Scalable Manufacturing Process for 3-Bromo-5-methylthiophene-2-carbonitrile Executive Summary 3-Bromo-5-methylthiophene-2-carbonitrile (CAS: N/A for specific isomer, related to 3-bromo-5-methylthiophene...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Process for 3-Bromo-5-methylthiophene-2-carbonitrile

Executive Summary

3-Bromo-5-methylthiophene-2-carbonitrile (CAS: N/A for specific isomer, related to 3-bromo-5-methylthiophene-2-carboxylic acid CAS 61285-29-8) is a critical pharmacophore and building block for Suzuki-Miyaura cross-coupling reactions in drug discovery. Its synthesis poses a significant regiochemical challenge: direct electrophilic bromination of 5-methylthiophene-2-carbonitrile yields the undesired 4-bromo isomer due to the directing effects of the nitrile (meta-director) and methyl (ortho-director) groups.

This Application Note details a regiodivergent synthesis utilizing the Base-Catalyzed Halogen Dance (BCHD) reaction. This protocol allows for the thermodynamic equilibration of 2-bromo-5-methylthiophene to the 3-bromo-2-lithio intermediate, which is subsequently trapped to yield the target scaffold. A robust, scalable downstream process converts the resulting carboxylate or aldehyde to the nitrile.

Retrosynthetic Analysis & Strategy

The core challenge is installing the bromine at the 3-position (beta) while the nitrile is at the 2-position (alpha).

  • Route A: Direct Bromination (Discarded): Bromination of 5-methylthiophene-2-carbonitrile targets the 4-position (activated by adjacent methyl, deactivated less by meta-nitrile).

  • Route B: Selective Cyanation (Secondary): Cyanation of 2,3-dibromo-5-methylthiophene. While feasible, controlling mono-cyanation at scale can be difficult without generating bis-cyano impurities.

  • Route C: Halogen Dance (Primary): Utilization of the "Halogen Dance" mechanism on 2-bromo-5-methylthiophene.[1][2][3][4][5] Treatment with LDA at low temperature induces migration of the bromine from C2 to C3, generating a stable C2-lithio species that can be quenched with electrophiles (

    
     or DMF).
    

Selected Route: Halogen Dance (\rightarrow) Carboxylation (\rightarrow) Amidation (\rightarrow) Dehydration. This route is selected for its high regiofidelity and the stability of the carboxylic acid intermediate, which simplifies purification during scale-up.

Reaction Scheme

ReactionScheme SM 2-Bromo-5-methylthiophene Lithio [3-Bromo-5-methyl- 2-lithiothiophene] SM->Lithio LDA, THF -78°C Acid 3-Bromo-5-methylthiophene- 2-carboxylic Acid Lithio->Acid CO2 (g) Quench Amide Primary Amide Intermediate Acid->Amide 1. SOCl2 2. NH3 (aq) Product 3-Bromo-5-methylthiophene- 2-carbonitrile Amide->Product POCl3 Dehydration

Figure 1: Synthetic pathway utilizing the Base-Catalyzed Halogen Dance (BCHD) mechanism.

Detailed Experimental Protocols

Stage 1: Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid

Rationale: The halogen dance reaction requires strict temperature control to favor the thermodynamic 3-bromo-2-lithio isomer over the kinetic 2-bromo-5-lithio species.

Reagents:

  • 2-Bromo-5-methylthiophene (1.0 equiv)[2]

  • Lithium Diisopropylamide (LDA) (1.2 equiv) - Prepared in situ from Diisopropylamine and n-BuLi

  • Dry THF (Solvent, 10 V)

  • Dry

    
     gas (Excess)
    

Protocol:

  • Reactor Setup: Charge a dry, inerted reactor with anhydrous THF and diisopropylamine (1.3 equiv). Cool to -30°C.

  • LDA Formation: Add

    
    -Butyllithium (2.5 M in hexanes, 1.2 equiv) dropwise, maintaining internal temperature < -20°C. Stir for 30 min.
    
  • Cryogenic Cooling: Cool the LDA solution to -78°C .

  • Substrate Addition: Dissolve 2-bromo-5-methylthiophene in THF (2 V) and add dropwise to the reactor over 45 minutes. Critical: Maintain temperature < -70°C to prevent side reactions.

  • Halogen Dance: Stir the mixture at -78°C for 1–2 hours. The bromine atom migrates from C2 to C3, leaving the lithium at C2.

  • Quench: Bubble dry

    
     gas into the reaction mixture through a subsurface sparger for 60 minutes while maintaining -70°C. The mixture will become thick.
    
  • Workup: Allow to warm to 0°C. Quench with 1N HCl until pH < 2. Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Heptane/EtOAc to obtain the acid.
    
    • Target Yield: 60–70%

    • QC Check:

      
      H NMR (DMSO-
      
      
      
      ) should show a singlet at ~7.0 ppm (H4) and ~2.4 ppm (Me).
Stage 2: Conversion to Nitrile (Amidation & Dehydration)

Rationale: Direct conversion of acid to nitrile avoids unstable intermediates.

Reagents:

  • Thionyl Chloride (

    
    ) (3.0 equiv)
    
  • Ammonium Hydroxide (28%

    
    ) or Ammonia gas
    
  • Phosphorus Oxychloride (

    
    ) (2.0 equiv) or Trifluoroacetic Anhydride (TFAA)
    

Protocol:

  • Acid Chloride Formation: Suspend the Stage 1 acid in Toluene. Add

    
     and a catalytic amount of DMF. Heat to reflux (80°C) for 3 hours until gas evolution ceases. Concentrate to remove excess 
    
    
    
    .
  • Amidation: Dissolve the crude acid chloride in DCM. Cool to 0°C. Add aqueous

    
     (excess) vigorously or bubble 
    
    
    
    gas. A precipitate (amide) forms. Filter and dry the solid.
  • Dehydration: Suspend the dried amide in dry DCM (or Toluene). Add Pyridine (3.0 equiv) and cool to 0°C. Add

    
     (1.5 equiv) dropwise.
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench onto ice water. Extract with DCM. Wash with ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (sat) and Brine.
    
  • Isolation: Concentrate and purify via silica gel chromatography (Hexane/EtOAc) or crystallization (Ethanol).

Process Safety & Critical Parameters

ParameterCritical LimitConsequence of Deviation
Temp (Stage 1) < -70°CLoss of regioselectivity (formation of 2-bromo isomer or decomposition).
Water Content < 200 ppmQuenching of LDA or Lithio-intermediate; reduced yield.
CO2 Addition SubsurfaceSurface addition leads to poor mass transfer and potential side reactions.
POCl3 Quench < 10°CExothermic reaction; risk of thermal runaway if added too fast.

Hazard Note: The Halogen Dance generates reactive organolithium intermediates.


 and 

are corrosive and release HCl/gas. All operations must be performed in a fume hood with appropriate scrubbing.

Analytical Specifications

3-Bromo-5-methylthiophene-2-carbonitrile

  • Appearance: Off-white to pale yellow crystalline solid.

  • Molecular Weight: 202.07 g/mol .

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    6.80 (s, 1H, Ar-H), 2.52 (s, 3H,
    
    
    ).
    • Note: The absence of coupling confirms the 2,3,5-substitution pattern (H4 is isolated).

  • 
    C NMR:  Distinct nitrile peak at ~114 ppm; Thiophene carbons at ~110-150 ppm.
    
  • HPLC Purity: >98.0% (a/a).

Process Flow Diagram

ProcessFlow cluster_0 Stage 1: Halogen Dance cluster_1 Stage 2: Functional Group Interconversion R1 Reactor 1 (Cryogenic -78°C) Quench CO2 Sparging R1->Quench Lithio Intermediate Workup1 Acidification & Extraction Quench->Workup1 Carboxylate Salt R2 Reactor 2 (Chlorination/Amidation) Workup1->R2 Dry Acid R3 Reactor 3 (Dehydration POCl3) R2->R3 Crude Amide Iso Filtration & Drying R3->Iso Crude Nitrile

Figure 2: Unit operation workflow for the synthesis process.

References

  • Halogen Dance Mechanism & Acid Synthesis: Walter, H., Lamberth, C., & Corsi, C. (2018).[3] Synthesis of 3-Bromo-5-methylthiophene-2-carboxylic acid via Halogen Dance. Monatshefte für Chemie - Chemical Monthly, 149(4), 791–799.[3] [Link]

  • General Halogen Dance Reviews: Fröhlich, J., Hametner, C., & Kalt, W. (1996).[4] Selective Halogen Migration Reactions at Mixed Halothiophenes: Synthesis of Trisubstituted Thiophenes via a Halogen Dance Reaction at 2-Bromo-5-methylthiophene. Monatshefte für Chemie. [Link]

  • Regioselectivity in Thiophenes: Gronowitz, S. (1959). On the synthesis of 3-bromothiophene and some 3-substituted thiophenes. Acta Chemica Scandinavica, 13, 1045.[6] [Link]

Sources

Application

Synthesis of thienopyrimidine derivatives starting from 3-Bromo-5-methylthiophene-2-carbonitrile

Executive Summary & Strategic Analysis Thienopyrimidines serve as critical bioisosteres to quinazolines and purines in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., EGFR, PI3K, and V...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Thienopyrimidines serve as critical bioisosteres to quinazolines and purines in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., EGFR, PI3K, and VEGFR targets).

Critical Regiochemical Note: The choice of 3-Bromo-5-methylthiophene-2-carbonitrile as the starting material dictates the formation of the thieno[3,2-d]pyrimidine isomer. This is distinct from the more common thieno[2,3-d]pyrimidine system often derived from Gewald reaction products (2-aminothiophene-3-carbonitriles). Researchers must verify that the [3,2-d] fusion matches their pharmacophore requirements.

This guide details a high-fidelity synthetic route prioritizing the installation of the nitrogen at the C3 position via Palladium-catalyzed cross-coupling, followed by cyclocondensation. This approach avoids the harsh conditions often required for nucleophilic aromatic substitution (


) on electron-rich thiophene rings.

Retrosynthetic Logic & Pathway

The synthesis hinges on transforming the electrophilic C3-bromide into a nucleophilic amine, creating the ortho-amino nitrile motif required for pyrimidine annulation.

Reaction Scheme Visualization

ReactionScheme SM 3-Bromo-5-methyl thiophene-2-carbonitrile (Starting Material) Int1 Intermediate A: 3-Amino-5-methyl thiophene-2-carbonitrile SM->Int1 Step 1: Buchwald-Hartwig (Pd2(dba)3, Xantphos, Amine) Prod Target Scaffold: Thieno[3,2-d]pyrimidin -4(3H)-one Int1->Prod Step 2: Cyclocondensation (Formamide, Reflux) Final Functionalized Derivative (e.g., 4-Chloro) Prod->Final Step 3: Activation (POCl3)

Figure 1: Stepwise synthetic progression from the brominated precursor to the active pharmaceutical intermediate.[1][2]

Detailed Experimental Protocols

Phase 1: C-N Bond Formation (Buchwald-Hartwig Amination)

Objective: Conversion of the C3-Bromide to a C3-Amine. Rationale: While the C2-nitrile activates the C3-position, standard


 with ammonia often results in low yields or hydrolysis of the nitrile. Pd-catalyzed coupling ensures high conversion and tolerates the nitrile group.
Materials
  • Substrate: 3-Bromo-5-methylthiophene-2-carbonitrile (1.0 equiv)

  • Amine Source: Benzophenone imine (1.2 equiv) [Note: Acts as an ammonia surrogate; hydrolyzes easily to free amine] or a primary amine (R-NH2) for N3-substituted targets.

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

Protocol
  • Inert Setup: Charge a flame-dried Schlenk tube or microwave vial with the substrate, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Degassing: Seal the vessel and cycle vacuum/Argon three times.

  • Addition: Add anhydrous 1,4-Dioxane via syringe, followed by Benzophenone imine.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The starting bromide (usually higher Rf) should disappear.

  • Hydrolysis (If using Benzophenone Imine): Cool to RT. Add 1N HCl (aq) and stir for 1 hour to cleave the imine. Neutralize with NaHCO3.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, Gradient 0-30% EtOAc/Hexanes).

    • Target Product: 3-Amino-5-methylthiophene-2-carbonitrile.

Phase 2: Pyrimidine Ring Annulation

Objective: Construction of the Thieno[3,2-d]pyrimidine core. Mechanism: Nucleophilic attack of the C3-amine on the formamide carbonyl, followed by intramolecular attack of the resulting amide nitrogen on the C2-nitrile.

Materials
  • Intermediate: 3-Amino-5-methylthiophene-2-carbonitrile (1.0 equiv)

  • Reagent/Solvent: Formamide (Excess, 10-15 vol)

  • Additive: Ammonium Acetate (0.1 equiv) - Optional, accelerates reaction.

Protocol
  • Setup: Place the amino-nitrile intermediate in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add Formamide (acts as both reagent and solvent).

  • Thermal Cycle: Heat to 160–180°C (Reflux).

    • Critical Check: Ensure the temperature is high enough; formamide boils at ~210°C, but reaction usually proceeds >150°C.

  • Monitoring: Reaction is typically complete in 4–6 hours. Watch for the precipitation of the product (often a solid crashes out).

  • Workup: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (50 mL per gram of substrate).

  • Isolation: Filter the resulting precipitate. Wash the cake thoroughly with water (to remove formamide) and cold ethanol.

  • Drying: Vacuum dry at 50°C.

    • Target Product: 5-Methylthieno[3,2-d]pyrimidin-4(3H)-one.

Phase 3: Functionalization (Chlorination)

Objective: Activation of the C4 position for subsequent drug design (e.g., introducing piperazines or anilines).

Protocol
  • Reagent: Suspend the thienopyrimidinone (Phase 2 product) in POCl3 (excess).

  • Catalysis: Add a catalytic drop of DMF.

  • Reaction: Reflux (105°C) for 2–3 hours until the solution becomes clear.

  • Quench: Caution: Evaporate excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/NaHCO3.

  • Extraction: Extract with DCM.

    • Product: 4-Chloro-5-methylthieno[3,2-d]pyrimidine.

Data Summary & Troubleshooting

ParameterPhase 1 (Amination)Phase 2 (Cyclization)Phase 3 (Chlorination)
Critical Reagent Pd2(dba)3 / XantphosFormamidePOCl3
Temp 100°C160–180°C105°C (Reflux)
Typical Yield 75–85%80–90%85–95%
Common Pitfall Incomplete O2 removal (catalyst death)Temperature too low (incomplete cyclization)Violent quench (safety hazard)
TLC Visualization UV active (Blue fluor.)UV activeUV active
Workflow Decision Tree

DecisionTree Start Start: 3-Bromo-5-methyl thiophene-2-carbonitrile CheckN Is the Nitrogen installed at C3? Start->CheckN Buchwald Perform Buchwald-Hartwig (Phase 1) CheckN->Buchwald No (Br present) Cyclize Perform Cyclization (Phase 2) CheckN->Cyclize Yes (NH2 present) Buchwald->Cyclize Result Product: Thieno[3,2-d]pyrimidinone Cyclize->Result

Figure 2: Logical flow for determining the entry point in the synthetic sequence.

References

  • Buchwald-Hartwig Amination Overview: Wikipedia Contributors. (2025).[3][4][5] Buchwald–Hartwig amination.[2][6][7][8] Wikipedia. [Link][8]

  • Thienopyrimidine Synthesis Review: Scientific Review. (2025).[3][4][5] Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.[9] ResearchGate. [Link]

  • Specific Protocol for Thieno[3,2-d]pyrimidines: MDPI Pharmaceuticals. (2022).[9][10] Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. MDPI.[9] [Link]

  • Reaction of Amines with Halothiophenes: ChemGuide. (2025).[3][4][5] Amines as Nucleophiles.[2][11][12] ChemGuide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-5-methylthiophene-2-carbonitrile

[1][2] Product: 3-Bromo-5-methylthiophene-2-carbonitrile CAS: 18791-98-5 Application: Pharmaceutical Intermediate / Organic Electronics Precursor[1][2] Part 1: The Diagnostic Phase Before attempting purification, you mus...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Product: 3-Bromo-5-methylthiophene-2-carbonitrile CAS: 18791-98-5 Application: Pharmaceutical Intermediate / Organic Electronics Precursor[1][2]

Part 1: The Diagnostic Phase

Before attempting purification, you must accurately identify the impurity profile.[2][3] In thiophene functionalization, "purity" by TLC is often deceptive due to the co-elution of regioisomers.[2][3]

Q: My TLC shows a single spot, but my subsequent coupling reaction yield is low. Why?

A: You likely have a regioisomer contamination (4-bromo isomer) or a di-brominated species that co-elutes on standard silica.[1][2]

Thiophene rings are electron-rich, and during bromination (e.g., using NBS or


), the directing effects of the methyl (C5) and nitrile (C2) groups usually favor the C3 position.[2][3] However, steric hindrance or temperature fluctuations can lead to:
  • 4-Bromo-5-methylthiophene-2-carbonitrile (Regioisomer).[1][2]

  • 3,4-Dibromo-5-methylthiophene-2-carbonitrile (Over-bromination).[1][2]

Diagnostic Protocol: Do not rely solely on LC-MS, as isomers have identical mass (


 201/203).[1][2][3]
  • Run

    
    -NMR: 
    
    • Product (3-Bromo): Look for the singlet at C4.[1][2] Due to the electron-withdrawing nitrile at C2 and bromine at C3, the C4 proton is deshielded but less so than if it were adjacent to the nitrile.[2]

    • Impurity (4-Bromo): The proton at C3 will have a distinct chemical shift.[1][2]

    • Impurity (Starting Material): Look for the two doublets (coupling

      
       Hz) characteristic of the 3,4-unsubstituted thiophene ring.[1][2][3]
      

Part 2: Purification Workflows

Decision Matrix: Choosing Your Method

Use the following logic flow to select the optimal purification route based on your crude material's state.

Purification_Decision_Tree Start Crude Material Assessment State Physical State? Start->State Solid Solid / Semi-Solid State->Solid Oil Viscous Oil State->Oil Impurity Major Impurity Type? Solid->Impurity Column Protocol B: Flash Chromatography (Gradient) Oil->Column Regio Regioisomer (4-Br) Impurity->Regio Same Mass Poly Poly-brominated / SM Impurity->Poly Mass Differs Recryst Protocol A: Fractional Recrystallization Regio->Recryst Try first Poly->Recryst AgNO3 Expert Protocol C: AgNO3-Impregnated Silica Recryst->AgNO3 If fails Column->AgNO3 If co-elution persists

Figure 1: Decision matrix for selecting the appropriate purification technique based on physical state and impurity profile.

Protocol A: Fractional Recrystallization (Best for Solids)[1][2][3]

This is the preferred method for removing the 4-bromo isomer and 3,4-dibromo impurities, as they disrupt the crystal lattice of the desired 3-bromo product.[1]

Reagents:

  • Solvent Pair: Ethanol (EtOH) / Water or Methanol (MeOH).[1][2][3]

  • Alternative: Heptane (for highly lipophilic crude).[1][2][3]

Step-by-Step Guide:

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling EtOH.

    • Tip: If the solution is dark, treat with activated charcoal for 10 minutes and filter hot through Celite.[2][3]

  • Saturation: Add hot water dropwise until a persistent turbidity (cloudiness) just appears.[1][2][3]

  • Re-solubilization: Add a few drops of hot EtOH to clear the solution.

  • Cooling: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Rapid cooling traps impurities.[1][2]

  • Crystallization: Place in a fridge (4°C) for 12 hours.

  • Filtration: Filter the crystals and wash with cold (

    
    ) EtOH/Water (1:1 mixture).
    

Why this works: The 3-bromo isomer typically packs more efficiently than the 4-bromo isomer due to the specific steric interaction between the C2-nitrile and C3-bromine, leading to a higher melting point and lower solubility in cold polar solvents.[1]

Protocol B: Flash Chromatography (Standard)

Use this for oils or if the starting material (5-methylthiophene-2-carbonitrile) is the major impurity.[1][2]

Stationary Phase: Silica Gel (230-400 mesh).[1][2][3] Mobile Phase: Hexane / Ethyl Acetate (Gradient).[1][2][3]

Gradient (% EtOAc in Hexane)Target Elution
0 - 2% Unreacted Thiophene / Non-polar byproducts
2 - 5% 3,4-Dibromo impurity (Elutes first due to higher lipophilicity)
5 - 10% Product: 3-Bromo-5-methylthiophene-2-carbonitrile
10 - 20% Monobromo Regioisomers / Hydrolysis byproducts (Amides)

Technical Note: Thiophene carbonitriles are weakly basic.[1][2] Do not add triethylamine to the eluent, as it is unnecessary and may cause side reactions.[1][2][3]

Protocol C: Silver Nitrate ( ) Impregnated Silica (Expert Mode)[1][2][3]

Use Case: When the 3-bromo and 4-bromo isomers co-elute on standard silica and do not separate by crystallization.

Mechanism: Silver ions (


) form reversible 

-complexes with the thiophene double bonds.[1][2] The steric bulk of the bromine atom at the C3 vs C4 position alters the accessibility of the

-system to the silver ions, creating a difference in retention time (

).[2][3]

Preparation of 10%


 Silica: 
  • Dissolve 10g of

    
     in 100mL of Acetonitrile.
    
  • Add 90g of Silica Gel.[1][2]

  • Evaporate the solvent under reduced pressure (Rotovap) in the dark (cover flask with foil) until a free-flowing powder is obtained.

  • Pack column immediately.[1][2]

Execution:

  • Run the column in the dark (wrap in foil).[2][3]

  • Elute with Hexane/Toluene mixtures (Toluene helps modulate the

    
    -interaction).[1][2]
    
  • Warning: Silver nitrate is an oxidizer and stains skin black.[1][2] Wear double gloves.

Part 3: Troubleshooting & FAQs

Q: I see a new peak at 1650-1680 cm in IR after workup. What happened?

A: You have hydrolyzed the nitrile group.[1] The nitrile (


) at the C2 position is activated by the thiophene ring and can hydrolyze to the primary amide (

) under acidic or basic conditions, especially if heat is applied during extraction or rotary evaporation.[2][3]
  • Fix: Ensure your aqueous workup is neutral (pH 6-7).[1][2][3] Avoid strong acids during the quench of the bromination reaction.[1]

Q: My product is turning red/brown upon storage.

A: Thiophene derivatives are light-sensitive and prone to oxidation.[1]

  • Fix: Store the purified compound in an amber vial under Argon/Nitrogen at 4°C. The color change indicates the formation of radical species or polymerization.[1]

Q: Can I use vacuum distillation?

A: Only as a preliminary step.[1][2] The boiling points of the 3-bromo and 4-bromo isomers are nearly identical (often


 difference).[1][2] Distillation will remove heavy tars and inorganic salts, but it will not  separate the regioisomers effectively.[1][2][3] Use distillation to prepare a clean "crude" oil before crystallization.[1][2]

References

  • Gronowitz, S. (1959).[1][2][3][4] On the Synthesis of 3-Bromothiophene. Acta Chemica Scandinavica.

    • Context: Foundational text on bromination patterns in thiophenes and the "swamping catalyst" effect.[1]

  • Campaigne, E., & Archer, W. L. (1953).[2][3] The Bromination of 2-Thiophenecarbonitrile. Journal of the American Chemical Society.[1] [2][3]

    • Context: Establishes the directing effects of the nitrile group during electrophilic substitution.[1]

  • Li, J. J. (2014).[1][2][3] Name Reactions and Reagents in Organic Synthesis. Wiley.[1]

    • silica)
  • PubChem Compound Summary. (2024). 3-Bromothiophene-2-carbonitrile.[1][2] [2][3]

    • Context: Physical property verification and safety data for the analog core structure.[1]

Sources

Optimization

Recrystallization solvents for high-purity 3-Bromo-5-methylthiophene-2-carbonitrile

[1][2][3][4] Case ID: PUR-TCN-035 Subject: Optimization of Recrystallization Solvents & Troubleshooting Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3] Executive Summary & M...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Case ID: PUR-TCN-035 Subject: Optimization of Recrystallization Solvents & Troubleshooting Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary & Molecule Profile[1][2][3][4][5]

User Context: You are attempting to isolate high-purity (>98%) 3-Bromo-5-methylthiophene-2-carbonitrile. This intermediate is critical for downstream SAR (Structure-Activity Relationship) studies, likely as a scaffold for kinase inhibitors or SGLT2 inhibitors.[4][5][2][3]

Molecule Analysis:

  • Core Structure: Electron-rich thiophene ring substituted with a polar nitrile (-CN) and a lipophilic methyl group.[4][1][5][3]

  • Key Challenge: The bromine atom adds significant molecular weight and polarizability, but the combination of the nitrile and the low-symmetry thiophene ring often results in a low-melting-point solid (likely 40–80°C range) .[4][2][3]

  • Implication: This compound is highly prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially if the solvent boiling point exceeds the compound's melting point.[4][5][2][3]

Solvent Selection Matrix

Do not rely on a single "magic solvent."[4][1][3] Use this matrix to select the system based on your specific impurity profile.

Solvent SystemTypeSuitabilityMechanism of Action
Ethanol (EtOH) SinglePrimary Candidate The nitrile group forms dipole-dipole interactions with EtOH.[4][1][3] Moderate boiling point (78°C) allows heating without immediate oiling out for higher MP derivatives.[4][1][5][2][3]
Isopropanol (IPA) SingleSecondary Candidate Slightly less polar than EtOH.[4][1][5][3] Better for removing non-polar thiophene byproducts.[4][1] Slower evaporation promotes better crystal growth.[4][1][3]
EtOAc / Heptane BinaryHigh Precision The Gold Standard.[1][3] Ethyl Acetate (EtOAc) dissolves the nitrile; Heptane acts as the anti-solvent.[4][1][3] Allows fine-tuning of polarity to exclude regioisomers.[4][1]
Toluene SingleSpecific Use Only for high-melting variants.[4][1][3] Excellent for removing inorganic salts, but high boiling point (110°C) risks oiling out if the product melts <100°C.
Methanol / Water BinaryLast Resort High polarity.[1][5][3] Good for removing inorganic salts, but water often forces the thiophene to crash out as an oil/gum rather than crystals.[4][3]

Validated Protocols

Protocol A: The "Binary Gradient" Method (Recommended)

Use this when the single-solvent method yields oil or impure solids.[4][5][2][3]

Prerequisites:

  • Crude 3-Bromo-5-methylthiophene-2-carbonitrile.[4][1][5]

  • Solvents: Ethyl Acetate (Solvent A), Heptane (Solvent B).[4][5][2][3]

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.[4][5][2][3]

Step-by-Step Workflow:

  • Dissolution: Place crude solid in the flask. Add the minimum amount of hot EtOAc (approx. 60°C) required to just dissolve the solid.[4][1][3] Note: Do not boil aggressively; keep below the compound's melting point if possible.

  • Clarification (Optional): If the solution is dark (oxidation products), add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • The Cloud Point: While maintaining gentle heat (50-60°C), add hot Heptane dropwise.

    • Observation: The solution will eventually turn slightly cloudy (persistent turbidity).[4][1][5][3]

  • The Back-Step: Add just enough hot EtOAc (dropwise) to make the solution clear again.[4][1][3]

  • Controlled Cooling:

    • Remove from heat.[4][1][3][6] Let it cool to Room Temperature (RT) slowly on a cork ring (insulation).

    • CRITICAL: If oil droplets appear at ~40°C, scratch the glass or add a seed crystal immediately.

  • Harvest: Cool to 0-4°C in a fridge. Filter the crystals and wash with cold Heptane.[4][1][3]

Troubleshooting Guide (FAQ)

Ticket #1: "The product separates as a dark oil at the bottom, not crystals." [1][3]

  • Diagnosis: This is "Oiling Out."[4][1][3] It happens when the saturation temperature of your solute is higher than its melting point in the solvent mixture.[4][1][3]

  • Fix:

    • Re-heat the mixture until the oil dissolves.

    • Add more solvent (dilute the system) to lower the saturation temperature.

    • Seed it: Cool very slowly. When the temperature hits ~5°C above the expected melting point, add a seed crystal.[4][2][3]

    • Change Solvent: Switch to a lower-boiling solvent (e.g., switch from Toluene to Dichloromethane/Hexane, though DCM is hard to crystallize from due to high solubility).[4][1][5][2][3]

Ticket #2: "My crystals are colored (yellow/orange), but the product should be off-white."

  • Diagnosis: Thiophene derivatives are prone to oxidation, forming oligomers or S-oxides which are highly colored.[4][1][5][3]

  • Fix: Perform a Charcoal Filtration step.[4][1][3] Dissolve the crude in your hot solvent, add activated carbon, stir for 10 minutes, and filter while hot to remove the colored impurities before crystallization.

Ticket #3: "NMR shows a 5-10% impurity of the 4-bromo regioisomer." [4][1]

  • Diagnosis: Regioisomers often co-crystallize due to similar lattice energies.[4][1][3]

  • Fix: Recrystallization may not work efficiently here.

    • Strategy: Use Methanol as a single solvent.[4][1][3] The slight difference in dipole moment between the 3-bromo and 4-bromo isomers often leads to significant solubility differences in alcohols.[4][1]

    • Alternative: If separation is poor, you must perform Flash Chromatography (Silica, 5-10% EtOAc in Hexane) before the final recrystallization.[4][5][2][3]

Decision Logic Visualization

The following diagram illustrates the decision-making process for selecting the optimal purification route.

RecrystallizationLogic Start Crude 3-Bromo-5-methylthiophene-2-carbonitrile SolubilityTest Test Solubility in Hot Ethanol Start->SolubilityTest Soluble Soluble? SolubilityTest->Soluble Yes_Soluble Cool to RT Soluble->Yes_Soluble Yes No_Insoluble Try EtOAc/Heptane (Binary) Soluble->No_Insoluble No CrystalsForm Crystals Form? Yes_Soluble->CrystalsForm No_Insoluble->CrystalsForm GoodCrystals Filter & Wash (Success) CrystalsForm->GoodCrystals Yes OilingOut Oiling Out? CrystalsForm->OilingOut No (Liquid/Gum) ImpurityCheck Check Purity (NMR/HPLC) GoodCrystals->ImpurityCheck Troubleshoot_Oil 1. Re-heat 2. Add more solvent 3. Seed at T < MP OilingOut->Troubleshoot_Oil Yes Troubleshoot_Oil->CrystalsForm Retry Regioisomer Isomer Impurity? ImpurityCheck->Regioisomer Recryst_MeOH Recrystallize from MeOH (Specificity for isomers) Regioisomer->Recryst_MeOH Minor (<5%) Chromatography Flash Chromatography Required Regioisomer->Chromatography Major (>10%)

Caption: Workflow for solvent selection and troubleshooting based on solubility behavior and impurity profile.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[5][3] (Standard reference for binary solvent selection and oiling-out protocols).

  • Gronowitz, S. The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives; Wiley-Interscience: New York, 1992.[2][3] (Authoritative source on thiophene solubility and stability).

  • PubChem. 3-Bromothiophene-2-carbonitrile (Compound Summary). National Library of Medicine.[4][1][3] Available at: [Link] (Accessed 2024).[4][1][5][2][3]

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists; Academic Press: Oxford, 2012.[4][1][5][3] (Source for industrial crystallization optimization).

Sources

Troubleshooting

Troubleshooting catalyst poisoning when using 3-Bromo-5-methylthiophene-2-carbonitrile

Technical Support Center: Troubleshooting Catalyst Poisoning in 3-Bromo-5-methylthiophene-2-carbonitrile Coupling Executive Summary: The "Double-Coordination" Trap You are likely reading this because your cross-coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Catalyst Poisoning in 3-Bromo-5-methylthiophene-2-carbonitrile Coupling

Executive Summary: The "Double-Coordination" Trap

You are likely reading this because your cross-coupling reaction (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) with 3-Bromo-5-methylthiophene-2-carbonitrile has stalled, precipitated palladium black, or resulted in low yields.

This substrate presents a unique challenge we define as Competitive Dual-Site Poisoning . Unlike standard aryl halides, this molecule contains two potent catalyst deactivators located in close proximity to the reactive C-Br bond:

  • Thiophene Sulfur: A soft Lewis base that binds strongly to soft metals like Pd(0), blocking the vacant coordination sites required for oxidative addition.

  • Nitrile (CN) Group: A coordinating ligand that can displace phosphines, forming inactive bis(nitrile)Pd(II) complexes or undergoing unwanted hydration to primary amides.

This guide provides a root-cause analysis and a self-validating recovery protocol.

Diagnostic Guide: Is it Poisoning?

Use this table to diagnose the specific failure mode of your reaction.

SymptomObservationRoot CauseCorrective Action
The "Crash" Reaction mixture turns black and precipitates solids within 30 mins.Ligand Displacement. The thiophene sulfur or nitrile has displaced your phosphine ligand, causing Pd(0) to aggregate into inactive Pd-black.Switch to bidentate ligands (dppf, xantphos) or bulky Buchwald ligands (SPhos, XPhos) that bind tighter than the substrate.
The "Stall" Conversion stops at ~20-30% (verified by LCMS). Adding more catalyst doesn't help.Product Inhibition. The product (biaryl thiophene) is binding to the catalyst more strongly than the starting material.Increase temperature to >90°C to promote ligand exchange; use high-turnover precatalysts (e.g., Pd-G3/G4).
The "Side-Track" New peak M+18 observed in LCMS.Nitrile Hydration. The CN group has hydrolyzed to an amide (-CONH₂).Switch base from hydroxides/carbonates to anhydrous phosphates (K₃PO₄) or fluorides (CsF). Eliminate water (use anhydrous dioxane).
The "Silence" No reaction. Starting material remains unchanged.Oxidative Addition Failure. The C3-Br bond is sterically crowded by the C2-CN and C4-H.The catalyst cannot access the C-Br bond. Requires smaller, electron-rich ligands (e.g., P(t-Bu)₃) or higher temperatures.

Mechanistic Insight: The Poisoning Pathway

To solve the problem, you must visualize the competition at the metal center. The diagram below illustrates how 3-Bromo-5-methylthiophene-2-carbonitrile diverts the catalytic cycle into a dead end.

G Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Desired Path) Start->OxAdd + Substrate (Fast L-Dissociation) Poison_S TRAP 1: Sulfur Coordination (Pd-S Bond Formation) Start->Poison_S S-atom binding (Competes with OxAdd) Poison_CN TRAP 2: Nitrile Displacement (Formation of [L-Pd(CN-R)2]) Start->Poison_CN CN-group binding Substrate Substrate: 3-Bromo-5-methylthiophene-2-CN Substrate->OxAdd Cycle Transmetalation & Reductive Elimination OxAdd->Cycle Cycle->Start Regeneration Product Coupled Product Cycle->Product Dead Inactive Catalyst (Pd Black / Stable Complex) Poison_S->Dead Poison_CN->Dead

Figure 1: The catalytic cycle vs. deactivation pathways. Note that sulfur coordination (Trap 1) is often the dominant failure mode for thiophenes.

Validated Protocol: Optimized Suzuki-Miyaura Coupling

This protocol is designed to overcome the steric hindrance at the C3 position and prevent sulfur poisoning using a high-activity catalyst system.

Target Reaction: Coupling 3-Bromo-5-methylthiophene-2-carbonitrile with Aryl Boronic Acids.

Reagents & Stoichiometry
  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv (Excess is crucial to drive kinetics over poisoning)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

    • Why: The bidentate ferrocenyl ligand (dppf) creates a large bite angle and is resistant to displacement by the thiophene sulfur [1].

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

    • Why: Tribasic phosphate is mild enough to prevent nitrile hydrolysis but strong enough to facilitate transmetalation [2].

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

    • Note: If nitrile hydrolysis is observed, switch to anhydrous Toluene/DMF (10:1) .

Step-by-Step Procedure
  • Degassing (Critical): Charge the reaction vial with the substrate, boronic acid, base, and catalyst. Cap the vial. Evacuate and backfill with Argon 3 times .

    • Self-Validation: If the solution turns black immediately upon heating, oxygen was present.

  • Solvent Addition: Add degassed solvents via syringe.

  • Temperature Ramp: Heat to 90°C .

    • Expert Insight: Do not run this at room temperature.[1] High temperature is required to reverse the equilibrium of sulfur binding to Palladium.

  • Monitoring: Check by TLC/LCMS at 2 hours.

    • Pass Criteria: >50% conversion.[1] If <10%, add SPhos Pd G3 (2 mol%) as a booster.

Troubleshooting FAQs

Q1: Why is the 3-bromo position so much harder to couple than the 2- or 5-positions? The 3-position is sterically "sandwiched." It is ortho to the nitrile group and meta to the methyl group. This steric crowding makes the initial oxidative addition step slower. A slower oxidative addition gives the thiophene sulfur more time to coordinate to the Pd(0) center and deactivate it before the reaction can begin [3].

Q2: Can I use Pd(PPh₃)₄? We generally advise against Tetrakis for this specific substrate. Triphenylphosphine (PPh₃) is a monodentate, labile ligand. The nitrile group on your substrate can easily displace PPh₃, leading to catalyst death. If you must use it, you will likely need high loading (10 mol%) to overwhelm the poisoning effect [4].

Q3: I see a byproduct with Mass M+18. What is it? This is the primary amide resulting from the hydrolysis of the nitrile (–CN → –CONH₂). This is catalyzed by Palladium in the presence of water and base.[2][3]

  • Fix: Switch to anhydrous conditions. Use CsF or K₃PO₄ in dry Dioxane or Toluene. Avoid carbonate bases (Na₂CO₃) as they generate water in situ.

Q4: How do I remove the Palladium residues from the product? Thiophenes love to hold onto Palladium even after the reaction.

  • Protocol: After workup, treat the organic phase with a metal scavenger like SiliaMetS® Thiol or wash with an aqueous solution of N-acetylcysteine . Standard brine washes are often insufficient.

References

  • BenchChem Technical Support. (2025).[2][4] Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. Retrieved from

  • National Institutes of Health (NIH). (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. PMC6085356. Retrieved from

  • Sigma-Aldrich. (2025). 3-Bromo-5-methyl-2-thiophenecarbonitrile Product Specifications. Retrieved from

  • ResearchGate. (2022). Suzuki–Miyaura arylation of dibromothiophenes: Catalyst Poisoning Mechanisms. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 3-bromo vs 5-bromo thiophene carbonitriles

An In-depth Guide to the Comparative Reactivity of 3-Bromo- and 5-Bromo-2-Thiophenecarbonitrile Introduction Thiophene and its derivatives are cornerstone scaffolds in the fields of medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Comparative Reactivity of 3-Bromo- and 5-Bromo-2-Thiophenecarbonitrile

Introduction

Thiophene and its derivatives are cornerstone scaffolds in the fields of medicinal chemistry and materials science, valued for their distinct electronic characteristics and biological relevance.[1] The reactivity and utility of the thiophene ring are profoundly influenced by its substitution pattern. Electron-donating or electron-withdrawing groups can alter the ring's aromaticity and electron density, thereby dictating its behavior in chemical transformations.[1][2]

This guide offers a detailed comparison of two structurally isomeric building blocks: 3-bromo-2-thiophenecarbonitrile and 5-bromo-2-thiophenecarbonitrile . As a senior application scientist, my goal is to provide researchers, chemists, and drug development professionals with a nuanced understanding of how the positional difference of the bromine atom relative to the potent electron-withdrawing nitrile group governs the reactivity of these molecules. We will explore their behavior in key synthetic transformations, supported by mechanistic insights and representative experimental data, to enable informed decisions in synthetic design and process development.

Part 1: Structural, Steric, and Electronic Differences

The fundamental difference between 3-bromo-2-thiophenecarbonitrile and 5-bromo-2-thiophenecarbonitrile lies in the spatial relationship between the bromine (Br) atom and the cyano (-CN) group. This seemingly minor change has significant consequences for the electronic distribution within the thiophene ring and the steric environment around the reactive C-Br bond.

The nitrile group is a powerful electron-withdrawing group (EWG) due to both induction and resonance. It deactivates the thiophene ring towards electrophilic substitution but critically activates it for other reaction classes.[1]

  • 5-Bromo-2-thiophenecarbonitrile: In this isomer, the bromine atom is in the 5-position, para to the nitrile group. The electron-withdrawing effect of the nitrile group is transmitted effectively through the conjugated π-system of the thiophene ring. This delocalization polarizes the C5-Br bond, making the C5 carbon more electrophilic and susceptible to oxidative addition in cross-coupling catalysis. Steric hindrance around the C5-Br bond is minimal.

  • 3-Bromo-2-thiophenecarbonitrile: Here, the bromine atom is in the 3-position, ortho to the nitrile group. The inductive effect of the adjacent nitrile group is strong, significantly polarizing the C3-Br bond. However, the proximity of the nitrile group introduces potential steric hindrance, which can influence the approach of bulky reagents or catalyst complexes.[3][4]

Caption: Structural and electronic properties of the two isomers.

Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The reactivity of the bromothiophene isomers in these reactions is primarily dictated by the ease of the initial oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond. A more electrophilic carbon center generally facilitates this rate-limiting step.

G start Aryl Halide (Ar-X) + Coupling Partner oxidative_addition Oxidative Addition start->oxidative_addition pd0 Pd(0) Catalyst pd0->oxidative_addition pdi_complex Ar-Pd(II)-X Complex oxidative_addition->pdi_complex Rate-limiting step transmetalation Transmetalation pdi_complex->transmetalation pdi_r_complex Ar-Pd(II)-R Complex transmetalation->pdi_r_complex partner Organometallic Partner (R-M) partner->transmetalation reductive_elimination Reductive Elimination pdi_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Coupled Product (Ar-R) reductive_elimination->product

Caption: Generalized workflow for Pd-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is one of the most versatile C-C bond-forming methods.[5][6][7]

  • Reactivity Comparison: Both isomers are excellent substrates for Suzuki coupling. The 3-bromo isomer, with its highly polarized C-Br bond, may undergo oxidative addition faster than the 5-bromo isomer under identical conditions. However, the steric bulk of the boronic acid and the phosphine ligands on the palladium catalyst can make the sterically unencumbered C5-Br bond of the 5-bromo isomer react more efficiently in some cases.

Comparative Data: Suzuki-Miyaura Coupling

Feature5-Bromo-2-thiophenecarbonitrile3-Bromo-2-thiophenecarbonitrile
Substrate Thiophene-2-boronic acidThiophene-2-boronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (5 mol%)
Base K₂CO₃ (2.0 eq)K₂CO₃ (2.0 eq)
Solvent Toluene/EthanolToluene/H₂O
Temperature Reflux (110 °C)90 °C
Typical Time 12-24 hours8-16 hours
Expected Yield High (often >85%)High (often >80%)
Reference [8]Based on general principles[5][9]

Experimental Protocol: Suzuki Coupling of 5-Bromo-2-thiophenecarbonitrile [8]

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-2-thiophenecarbonitrile (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous toluene (10 mL per mmol of bromide) and ethanol (2 mL per mmol).

  • Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction to reflux (approx. 110 °C) and stir for 12-24 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille reaction couples organohalides with organostannane reagents.[10][11][12][13] While powerful, the toxicity of tin reagents is a significant drawback.

  • Reactivity Comparison: The reactivity trends mirror those of the Suzuki coupling. The choice between isomers often depends on the availability of the starting material and the tolerance of other functional groups to the reaction conditions. The 5-bromo isomer is a commonly used substrate.[8]

Comparative Data: Stille Coupling

Feature5-Bromo-2-thiophenecarbonitrile3-Bromo-2-thiophenecarbonitrile
Substrate 2-(Tributylstannyl)thiophene2-(Tributylstannyl)thiophene
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (5 mol%)
Solvent Anhydrous TolueneAnhydrous Toluene
Temperature Reflux (110 °C)Reflux (110 °C)
Typical Time 6-18 hours8-20 hours
Expected Yield High (often >90%)High (often >85%)
Reference [8]Based on general principles[10][12]

Experimental Protocol: Stille Coupling of 5-Bromo-2-thiophenecarbonitrile [8]

  • In a dry Schlenk flask under an inert atmosphere, dissolve 5-bromo-2-thiophenecarbonitrile (1.0 eq) and 2-(tributylstannyl)thiophene (1.1 eq) in anhydrous toluene (15 mL per mmol of bromide).

  • Degas the solution with a stream of argon for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Heat the mixture to reflux and stir for 6-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction and concentrate the solvent.

  • The crude residue can often be purified by column chromatography. To remove tin byproducts, a potassium fluoride (KF) workup or filtration through silica gel with a triethylamine-doped eluent is recommended.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds by coupling aryl halides with amines.[14][15][16][17]

  • Reactivity Comparison: Both isomers are amenable to Buchwald-Hartwig amination. The higher electrophilicity at C3 in the 3-bromo isomer could lead to faster reaction rates. However, the choice of ligand is critical, as sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate the reductive elimination step, and these ligands may have different interactions with the two isomers.

Comparative Data: Buchwald-Hartwig Amination

Feature5-Bromo-2-thiophenecarbonitrile3-Bromo-2-thiophenecarbonitrile
Substrate MorpholineMorpholine
Catalyst Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%)XPhos (4 mol%)
Base NaOt-Bu (1.4 eq)NaOt-Bu (1.4 eq)
Solvent TolueneToluene
Temperature 100 °C100 °C
Typical Time 4-12 hours2-10 hours
Expected Yield High (often >90%)High (often >90%)
Reference Based on general protocols[15][18]Based on general protocols[15][18]

Experimental Protocol: General Buchwald-Hartwig Amination [15]

  • To an oven-dried Schlenk tube, add the bromothiophenecarbonitrile (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%).

  • Seal the tube, then evacuate and backfill with an inert gas (3 cycles).

  • Add the base (e.g., NaOt-Bu, 1.4 eq).

  • Add anhydrous toluene (5-10 mL) followed by the amine (1.2 eq).

  • Place the tube in a preheated oil bath at 80-110 °C and stir for the required time, monitoring by TLC or GC-MS.

  • After completion, cool to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Part 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful method for functionalizing electron-poor aromatic rings.[19][20][21] It proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[20][22] For the reaction to be efficient, the ring must be activated by strong EWGs positioned ortho or para to a suitable leaving group.[19][23]

  • Reactivity Comparison: Both isomers are primed for SNAr reactivity.

    • 3-Bromo-2-thiophenecarbonitrile: The ortho nitrile group provides powerful activation for nucleophilic attack at C3.

    • 5-Bromo-2-thiophenecarbonitrile: The para nitrile group also provides excellent activation through resonance stabilization of the Meisenheimer intermediate.

The relative reactivity is nuanced. While the ortho isomer benefits from a strong inductive pull, the approach of the nucleophile might be slightly hindered. The para isomer has no such steric impediment. In practice, both are expected to be highly reactive, and kinetic studies on similar bromonitrothiophenes have shown that substrates with activating groups in these positions readily react with nucleophiles.[24]

G cluster_snar SNAr Mechanism (Addition-Elimination) start Activated Aryl Halide (e.g., 3-Bromo-2-thiophenecarbonitrile) step1 Step 1: Nucleophilic Attack (Slow, Rate-Determining) start->step1 nucleophile Nucleophile (Nu⁻) nucleophile->step1 meisenheimer Meisenheimer Complex (Resonance-Stabilized Anion) step1->meisenheimer step2 Step 2: Elimination (Fast) meisenheimer->step2 product Substituted Product step2->product leaving_group Leaving Group (Br⁻) step2->leaving_group

Caption: The SNAr mechanism proceeds via a Meisenheimer complex.

Comparative Data: Nucleophilic Aromatic Substitution

Feature5-Bromo-2-thiophenecarbonitrile3-Bromo-2-thiophenecarbonitrile
Nucleophile Sodium Methoxide (NaOMe)Sodium Methoxide (NaOMe)
Solvent Methanol or DMFMethanol or DMF
Temperature 60-100 °C50-90 °C
Typical Time 2-6 hours1-4 hours
Expected Yield HighHigh
Reference Based on general principles[23][24]Based on general principles[23][24]

Experimental Protocol: General SNAr with an Alkoxide Nucleophile [23]

  • To a round-bottom flask under an inert atmosphere, add the alcohol solvent (e.g., methanol) and a strong base (e.g., sodium hydride) or use a solution of the pre-formed alkoxide (e.g., sodium methoxide in methanol).

  • Stir for 15 minutes at room temperature to ensure complete formation of the alkoxide.

  • Add a solution of the bromothiophenecarbonitrile (1.0 eq) in a minimal amount of the same solvent or a polar aprotic solvent like DMF.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and carefully quench with water.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion

Both 3-bromo-2-thiophenecarbonitrile and 5-bromo-2-thiophenecarbonitrile are versatile and highly reactive intermediates. Their reactivity profiles, while similar in scope, exhibit subtle but important differences rooted in their electronic and steric properties.

  • 5-Bromo-2-thiophenecarbonitrile is an exceptional substrate for a wide range of palladium-catalyzed cross-coupling reactions. Its sterically unhindered C5-Br bond ensures efficient and high-yielding transformations.

  • 3-Bromo-2-thiophenecarbonitrile is arguably the more reactive of the two isomers in both cross-coupling and SNAr reactions due to the powerful inductive effect of the adjacent nitrile group. While potential steric hindrance should be a consideration in catalyst and substrate selection, it often leads to faster reaction times.

The choice between these two isomers will ultimately depend on the specific synthetic strategy, desired substitution pattern, and the commercial availability of the starting materials. A thorough understanding of their comparative reactivity allows chemists to select the optimal building block to achieve their synthetic goals efficiently and predictably.

References

  • Understanding the aromaticity of substituted thiophenes - Benchchem.
  • Electronic Effect of Substituents on Hydrodesulfurization of Thiophenes : Reactivity and Selectivity | Asian Journal of Chemistry.
  • A Technical Guide to 5-(Thien-2-yl)thiophene-2-carbonitrile: Synthesis, Properties, and Potential Applications - Benchchem.
  • Electrophilic Substitution of Thiophene and its Derivatives - ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia.
  • Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions | Request PDF - ResearchGate.
  • Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene - Benchchem.
  • Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde - Benchchem.
  • THIOPHENE AND ITS DERIVATIVES - download.
  • Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF - ResearchGate.
  • Stille Coupling - Organic Synthesis.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • The Stille Reaction - Chem 115 Myers.
  • Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers - Journal of the Chemical Society, Chemical Communications (RSC Publishing).
  • Synthesis of 2,3-Disubstituted Benzo[b]selenophenes via Electrophilic Cyclization - PMC.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
  • Stille reaction - Wikipedia.
  • Nucleophilic Aromatic Substitution - YouTube.
  • Syntheses of β-Substituted Thiophenes.
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile - Benchchem.
  • Concerted Nucleophilic Aromatic Substitutions - PMC.
  • Stille Coupling - Organic Chemistry Portal.
  • 5-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 3595059 - PubChem.
  • 3-Bromothiophene-2-carbonitrile | C5H2BrNS | CID 2740088 - PubChem.
  • 3-bromothiophene - Organic Syntheses Procedure.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Wouldn't it be Sterically Hindered ? : r/OrganicChemistry - Reddit.
  • Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene.
  • Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed.
  • New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace.
  • Kinetics of the reactions of some 5-bromo-2-nitro-3-R-thiophens, 3,4-dibromo-2-nitro-5-R-thiophens, 3-bromo-2-nitro-5-R-thiophens, and 2-bromo-3-nitro-5-R-thiophens with nucleophiles in methanol.
  • The Suzuki Reaction - Andrew G Myers Research Group.
  • 5-Bromo-2-pyridinecarbonitrile synthesis - ChemicalBook.
  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing.
  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile | Request PDF - ResearchGate.
  • E. Block The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has.
  • 5-Bromo-2-Thiophenecarbonitrile, min 97%, 100 grams - CP Lab Safety.

Sources

Comparative

Elemental analysis standards for 3-Bromo-5-methylthiophene-2-carbonitrile

An In-Depth Guide to the Elemental Analysis of 3-Bromo-5-methylthiophene-2-carbonitrile: Standards, Protocols, and Comparative Methodologies For researchers and professionals in drug development, the precise characteriza...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Elemental Analysis of 3-Bromo-5-methylthiophene-2-carbonitrile: Standards, Protocols, and Comparative Methodologies

For researchers and professionals in drug development, the precise characterization of novel chemical entities is a foundational requirement for advancing a compound from discovery to clinical application. 3-Bromo-5-methylthiophene-2-carbonitrile, a key heterocyclic building block, is no exception. Its purity and elemental integrity directly impact reaction yields, impurity profiles, and the ultimate safety and efficacy of downstream active pharmaceutical ingredients (APIs).

This guide provides a comprehensive framework for the elemental analysis of 3-Bromo-5-methylthiophene-2-carbonitrile. Moving beyond a simple recitation of methods, we explore the causality behind procedural choices, compare analytical standards, and present self-validating experimental protocols to ensure the highest degree of scientific integrity.

The Theoretical Standard: Calculating Elemental Composition

The first step in any elemental analysis is to establish the theoretical or "true" value based on the compound's molecular formula. This calculated standard is the benchmark against which all experimental results are measured.

Molecular Formula: C₆H₄BrNS[1]

Molecular Weight: 202.07 g/mol [1]

Using the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Bromine (79.904 u), Nitrogen (14.007 u), and Sulfur (32.06 u), we can calculate the expected mass percentages.

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal MassMass Percentage (%)
CarbonC12.011672.06635.66%
HydrogenH1.00844.0322.00%
BromineBr79.904179.90439.54%
NitrogenN14.007114.0076.93%
SulfurS32.06132.0615.87%
Total 202.069 100.00%

Primary Method I: CHNS Combustion Analysis

The simultaneous determination of carbon, hydrogen, nitrogen, and sulfur is most efficiently achieved through high-temperature combustion analysis. This destructive technique provides a rapid and precise quantification of these key elements.

The Principle of Combustion Analysis: A small, precisely weighed sample of 3-Bromo-5-methylthiophene-2-carbonitrile is combusted in a pure oxygen environment at temperatures exceeding 900°C. This process quantitatively converts the elements into their respective gaseous oxides:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂) or Nitrogen Oxides (NOₓ), which are subsequently reduced to N₂.

  • Sulfur → Sulfur Dioxide (SO₂)

The resulting gas mixture is then passed through a series of detectors (typically thermal conductivity and infrared detectors) to quantify each component.

Experimental Protocol: CHNS Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified reference material (CRM) with a matrix similar to the analyte, if possible. Pure, stable organic compounds like Acetanilide or Sulfanilamide are common calibrants.[2]

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the 3-Bromo-5-methylthiophene-2-carbonitrile sample into a tin capsule using a microbalance.

    • Record the weight to at least five decimal places.

    • Seal the capsule tightly to ensure no sample is lost.

  • Analysis:

    • Introduce the sealed capsule into the instrument's autosampler.

    • Initiate the combustion sequence. The instrument will automatically combust the sample and perform the detection and calculation.

    • Run each sample in triplicate to ensure precision.

  • Data Validation: The results are considered acceptable if the experimental values for C, H, N, and S are within ±0.4% of the calculated theoretical values. The standard deviation between replicates should be minimal (<0.2%).

Workflow for CHNS Combustion Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh Weigh 1-3 mg of Sample encapsulate Seal in Tin Capsule weigh->encapsulate combust Combustion (>900°C in O₂) encapsulate->combust Autosampler gases Gas Products (CO₂, H₂O, N₂, SO₂) combust->gases separation Gas Separation gases->separation detection Detection (TCD/IR) separation->detection report Report (%C, %H, %N, %S) detection->report cluster_prep Decomposition cluster_analysis Quantification cluster_output Data Output weigh Weigh 5-10 mg of Sample combust Oxygen Flask Combustion weigh->combust absorb Absorb into Solution (Br⁻) combust->absorb inject Inject into Ion Chromatograph absorb->inject Dilution separation Anion-Exchange Separation inject->separation detection Conductivity Detection separation->detection report Report (%Br) detection->report

Caption: Workflow for Bromine analysis via combustion and IC.

Comparison of Primary Analytical Methods

FeatureCHNS Combustion AnalysisOxygen Flask Combustion with IC
Elements Determined C, H, N, SBr (and other halogens, sulfur)
Principle High-temperature oxidation, gas chromatography, TCD/IR detectionSample decomposition, ion absorption, ion-exchange chromatography, conductivity detection
Typical Sample Size 1-3 mg5-10 mg
Precision High (typically <0.2% SD)High (typically <0.5% SD)
Accuracy High (typically within ±0.4% of theoretical)High (typically within ±0.5% of theoretical)
Throughput High (automated, ~5-10 min per sample)Low (manual, labor-intensive decomposition step)
Interferences Incomplete combustion, presence of non-analyte elements affecting detection (e.g., phosphorus, fluorine)Incomplete absorption, interfering anions in the absorbing solution or sample matrix

Orthogonal Techniques for Comprehensive Characterization

Elemental analysis confirms the what and how much of each element but does not confirm the molecular structure or identify impurities. For drug development professionals, relying solely on elemental analysis is insufficient. A suite of orthogonal (complementary) techniques is required for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information by mapping the chemical environment of hydrogen and carbon atoms. It is the gold standard for structural elucidation and can reveal the presence of structurally similar impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. H[3]igh-resolution mass spectrometry (HRMS) can provide a molecular formula by measuring the mass with very high accuracy, serving as a cross-validation for elemental analysis. *[3] Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the characteristic nitrile (C≡N) stretch for 3-Bromo-5-methylthiophene-2-carbonitrile.

  • Chromatography (HPLC, GC): Serves as the primary tool for purity assessment. These techniques separate the main compound from any impurities, allowing for their quantification.

Relationship Between Analytical Techniques

Caption: Interrelation of analytical techniques for characterization.

Final Acceptance Criteria

For a sample of 3-Bromo-5-methylthiophene-2-carbonitrile to be considered pure and structurally correct, it must meet the standards across all analytical techniques:

  • Elemental Analysis: Experimental values for C, H, N, S, and Br must all fall within ±0.4% of the calculated theoretical values.

  • Mass Spectrometry: The observed molecular ion in the mass spectrum must correspond to the calculated molecular weight (202.07 g/mol ).

  • NMR Spectroscopy: The ¹H and ¹³C NMR spectra must be consistent with the proposed structure of 3-Bromo-5-methylthiophene-2-carbonitrile, with no significant signals corresponding to impurities.

  • Chromatography: The purity, as determined by HPLC or GC, should typically be ≥98%, depending on the specific requirements of the research or development phase.

By integrating these rigorous analytical standards and orthogonal validation methods, researchers can ensure the quality and integrity of their chemical entities, providing a solid foundation for successful drug discovery and development.

References

  • Molidata. 3-溴-5-甲基-2-噻吩甲腈. Available from: [Link]

  • PubChem. 3-Bromothiophene-2-carbonitrile. Available from: [Link]

  • Zhao, G., et al. (2013). (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1385. Available from: [Link]

  • Molbase. 3-BROMO-5-METHYLTHIOPHENE-2-CARBALDEHYDE. Available from: [Link]

  • Phenomenex. Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry. Available from: [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • ChemDmart. Specification - 2-Bromo-3-Methyl Thiophene. Available from: [Link]

  • OSTI.GOV. Synthesis, Vibrational Spectra, and DFT Simulations of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene. Available from: [Link]

  • U.S. Food & Drug Administration. Elemental Analysis Manual - Section 3.5 Version 3.0. Available from: [Link]

  • NIST. 2,5-Dibromo-3-methylthiophene. Available from: [Link]

Sources

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